Camostat
Beschreibung
Eigenschaften
IUPAC Name |
[4-[2-[2-(dimethylamino)-2-oxoethoxy]-2-oxoethyl]phenyl] 4-(diaminomethylideneamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c1-24(2)17(25)12-28-18(26)11-13-3-9-16(10-4-13)29-19(27)14-5-7-15(8-6-14)23-20(21)22/h3-10H,11-12H2,1-2H3,(H4,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASIMHXSUQUHLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC(=O)CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
59721-29-8 (monomethanesulfonate) | |
| Record name | Camostat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059721287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6044010 | |
| Record name | Camostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59721-28-7 | |
| Record name | Camostat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59721-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Camostat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059721287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Camostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13729 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Camostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CAMOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FD207WKDU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
194-198 | |
| Record name | Camostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13729 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of Camostat in Inhibiting TMPRSS2
This guide provides a comprehensive technical overview of this compound mesylate's role as an inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2). It details the mechanism of action, quantitative inhibitory data, relevant experimental protocols, and the key signaling pathways involved, with a focus on its implications for antiviral therapy, particularly against SARS-CoV-2.
Introduction: TMPRSS2 as a Therapeutic Target
Transmembrane Protease, Serine 2 (TMPRSS2) is a type II transmembrane serine protease expressed on the surface of epithelial cells, particularly in the respiratory and gastrointestinal tracts.[1][2][3] The enzyme plays a critical role in the life cycle of several respiratory viruses, including influenza viruses and coronaviruses like SARS-CoV, MERS-CoV, and SARS-CoV-2.[4][5][6] For these viruses, TMPRSS2 is essential for cleaving and activating their surface glycoproteins (e.g., the Spike protein of SARS-CoV-2), a process known as "priming."[2][7] This priming step is a prerequisite for the fusion of the viral envelope with the host cell membrane, allowing the virus to enter the cell.[5][7]
The critical role of TMPRSS2 in viral entry, combined with evidence that its absence in knockout mice does not cause significant abnormalities, makes it an attractive target for antiviral drug development.[3][8] this compound mesylate, a synthetic serine protease inhibitor approved in Japan for treating chronic pancreatitis and postoperative reflux esophagitis, has been identified as a potent inhibitor of TMPRSS2.[9][10][11] Its ability to block this crucial host factor has made it a significant candidate for repurposing as an antiviral therapeutic.[4][12]
Mechanism of Action: Covalent Inhibition
This compound mesylate is a prodrug that is rapidly hydrolyzed in the body by carboxyesterases to its pharmacologically active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetate (GBPA), also known as FOY-251.[13][14] The inhibitory action of this compound is mediated by this active metabolite.
The mechanism involves the formation of a covalent bond with the catalytic site of the serine protease. The TMPRSS2 active site contains a canonical catalytic triad of histidine, aspartate, and serine (specifically His296, Asp345, and Ser441).[1] The guanidinobenzoate portion of the active metabolite, GBPA, mimics the natural substrates of trypsin-like proteases (which cleave after arginine or lysine residues). It inserts into the S1 binding pocket of TMPRSS2, positioning the ester group near the catalytic Ser441 residue.[9] This leads to the formation of a transient Michaelis complex, which is then catalyzed to form a stable, long-lived covalent acyl-enzyme intermediate.[13][15] This acylation of the serine residue effectively and irreversibly blocks the enzyme's catalytic activity, preventing it from processing its substrates, such as the viral spike protein.[13][16]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound and its metabolite has been quantified in various studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics. This compound demonstrates broad-spectrum activity against several trypsin-like serine proteases.
| Compound | Target Protease | IC50 Value (nM) | Ki Value (nM) | Reference |
| This compound Mesylate | TMPRSS2 | 1.01 ± 0.10 | Not Reported | [8] |
| TMPRSS2 | 4.2 | Not Reported | [9] | |
| TMPRSS2 | 6.2 | Not Reported | [17] | |
| Trypsin | 9.3 ± 1.2 | 1 | [16][18] | |
| Plasma Kallikrein (PK) | 10.4 ± 2.7 | Not Reported | [16] | |
| Matriptase | 21.1 ± 3.5 | Not Reported | [16] | |
| Factor XIa (FXIa) | 44.1 ± 1.1 | Not Reported | [16] | |
| Urokinase (uPA) | 86.4 ± 9.4 | Not Reported | [16] | |
| FOY-251 (GBPA) | TMPRSS2 | 33.3 | Not Reported | [17] |
| TMPRSS2 | 70.3 | Not Reported | [9] | |
| Nafamostat | TMPRSS2 | 0.27 | Not Reported | [17] |
Key Experimental Protocols
The efficacy of this compound as a TMPRSS2 inhibitor is typically evaluated using in vitro enzymatic assays and cell-based viral entry models.
In Vitro TMPRSS2 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified TMPRSS2.
-
Objective: To determine the IC50 value of this compound against recombinant TMPRSS2.
-
Materials:
-
Recombinant human TMPRSS2 (extracellular serine protease domain).
-
Fluorogenic peptide substrate (e.g., BOC-Gln-Ala-Arg-AMC).
-
This compound mesylate and its metabolite FOY-251.
-
Assay buffer (e.g., Tris-HCl with CaCl2 and detergent).
-
384-well assay plates.
-
Fluorescence plate reader.
-
-
Methodology:
-
A serial dilution of the inhibitor (this compound) is prepared in the assay buffer.
-
A fixed concentration of recombinant TMPRSS2 enzyme is pre-incubated with the various concentrations of the inhibitor in the assay plates for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.
-
The plate is immediately placed in a fluorescence plate reader, and the increase in fluorescence (resulting from the cleavage of the AMC group from the peptide substrate) is monitored over time.
-
The initial reaction velocity (rate of fluorescence increase) is calculated for each inhibitor concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[15][17]
-
Cell-Based SARS-CoV-2 Pseudovirus Entry Assay
This assay measures the ability of this compound to block viral entry into host cells in a controlled and safe (BSL-2) environment.
-
Objective: To determine the efficacy of this compound in preventing TMPRSS2-dependent viral entry.
-
Materials:
-
Host cell line (e.g., human lung Calu-3 cells, which endogenously express TMPRSS2, or HEK-293T cells engineered to overexpress TMPRSS2).
-
Pseudotyped viral particles: typically a replication-incompetent virus (e.g., VSV or lentivirus) engineered to lack its native envelope protein and express the SARS-CoV-2 Spike protein. The viral genome also contains a reporter gene (e.g., Luciferase or Green Fluorescent Protein - GFP).
-
This compound mesylate.
-
Cell culture medium and reagents.
-
Luciferase assay reagent or fluorescence microscope/flow cytometer.
-
-
Methodology:
-
Host cells are seeded in multi-well plates and allowed to adhere.
-
Cells are pre-incubated with various concentrations of this compound for a specified time (e.g., 1-2 hours) to allow the drug to inhibit TMPRSS2.
-
The pseudotyped viral particles are then added to the cells and incubated for a period (e.g., 24-48 hours) to allow for viral entry and reporter gene expression.
-
Following incubation, the cells are analyzed for reporter gene expression.
-
For luciferase reporters, cells are lysed, and the luciferase substrate is added. Luminescence is measured using a luminometer.
-
For GFP reporters, the percentage of fluorescent cells is quantified using flow cytometry or fluorescence microscopy.
-
-
The reduction in reporter signal in the presence of this compound, compared to an untreated control, indicates the inhibition of viral entry. The data is used to calculate an EC50 (half-maximal effective concentration) value.[10][19]
-
Visualizations: Pathways and Workflows
Signaling Pathway: SARS-CoV-2 Entry and Inhibition by this compound
Caption: SARS-CoV-2 entry pathway and the inhibitory action of this compound on TMPRSS2.
Experimental Workflow: Testing this compound Efficacy
Caption: Workflow for a cell-based pseudovirus assay to determine this compound's EC50.
References
- 1. TMPRSS2 - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. mdpi.com [mdpi.com]
- 4. The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. TMPRSS2 as a Key Player in Viral Pathogenesis: Influenza and Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JCI - Structure-based phylogeny identifies avoralstat as a TMPRSS2 inhibitor that prevents SARS-CoV-2 infection in mice [jci.org]
- 9. This compound mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurosciencenews.com [neurosciencenews.com]
- 11. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 19. journals.asm.org [journals.asm.org]
An In-Depth Technical Guide to the Anti-Inflammatory Properties of Camostat
For Researchers, Scientists, and Drug Development Professionals
Abstract
Camostat mesilate, a synthetic serine protease inhibitor, has garnered significant attention for its multifaceted therapeutic potential, extending beyond its established use in treating chronic pancreatitis and postoperative reflux esophagitis.[1][2] This technical guide provides a comprehensive exploration of the anti-inflammatory properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental methodologies. The primary anti-inflammatory effect of this compound stems from its potent inhibition of various serine proteases, which are key players in the inflammatory cascade. By attenuating the activity of these enzymes, this compound effectively reduces the production of pro-inflammatory cytokines and mitigates inflammatory responses in various preclinical models. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering detailed insights into the scientific foundation of this compound's anti-inflammatory effects.
Mechanism of Action: Inhibition of Serine Proteases
This compound and its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), are potent inhibitors of a wide range of serine proteases.[3] These enzymes play a crucial role in initiating and amplifying inflammatory responses through various mechanisms, including the activation of other proteases, the processing of cytokines and chemokines, and the activation of protease-activated receptors (PARs).[4][5] By blocking the activity of these proteases, this compound disrupts these pro-inflammatory signaling pathways.
The primary targets of this compound include:
-
Trypsin: A key digestive enzyme that, when inappropriately activated within the pancreas, triggers a cascade of enzymatic activation leading to pancreatitis and a robust inflammatory response.[4]
-
Transmembrane Protease, Serine 2 (TMPRSS2): A cell surface protease that is not only crucial for the entry of certain viruses, including SARS-CoV-2, but is also implicated in inflammatory signaling.[6]
-
Kallikrein: Part of the kallikrein-kinin system, which is involved in inflammation, pain, and the regulation of blood pressure.[4]
-
Plasmin: A serine protease involved in fibrinolysis, but also contributes to inflammation.[4]
The inhibition of these proteases by this compound leads to a downstream reduction in the production and release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[5]
Signaling Pathway: Putative Role of this compound in Modulating NF-κB Signaling
While direct inhibition of the NF-κB pathway by this compound has not been explicitly detailed, its mechanism of action strongly suggests an indirect modulatory role. Serine proteases, such as thrombin and trypsin, can activate Protease-Activated Receptors (PARs), which in turn can trigger downstream signaling cascades that lead to the activation of NF-κB, a master regulator of inflammation. By inhibiting these proteases, this compound can be hypothesized to reduce PAR-mediated NF-κB activation, thereby decreasing the transcription of pro-inflammatory genes.
Quantitative Data on Anti-Inflammatory Activity
The inhibitory potency of this compound against various serine proteases has been quantified in numerous studies. Furthermore, its efficacy in reducing viral entry, a process often linked to inflammatory responses, has also been determined.
Table 1: Inhibitory Potency (IC₅₀) of this compound Against Serine Proteases
| Serine Protease | IC₅₀ (nM) | Reference |
| Trypsin | 9.3 ± 1.2 | [7] |
| Plasma Kallikrein (PK) | 10.4 ± 2.7 | [7] |
| Matriptase | 21.1 ± 3.5 | [7] |
| Factor XIa (FXIa) | 44.1 ± 1.1 | [7] |
| Urokinase-type Plasminogen Activator (uPA) | 86.4 ± 9.4 | [7] |
| Murine uPA (muPA) | 100.4 ± 41.9 | [7] |
| TMPRSS2 | 4.2 - 6.2 | [8] |
Table 2: Efficacy (EC₅₀) of this compound in Inhibiting SARS-CoV-2 Entry
| Cell Line | EC₅₀ (nM) | Reference |
| Calu-3 | 107 | [8] |
Note: EC₅₀ values for viral entry inhibition can be influenced by the specific experimental setup, including the cell line and viral pseudotype used.
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory properties.
Determination of Inhibitory Potency (IC₅₀) against Serine Proteases
This protocol is adapted from a study determining the IC₅₀ of this compound for various serine proteases.[7]
Objective: To quantify the concentration of this compound required to inhibit 50% of the activity of a specific serine protease.
Materials:
-
Purified recombinant serine protease (e.g., trypsin, uPA, TMPRSS2)
-
This compound mesilate
-
Chromogenic substrate specific to the protease being tested (e.g., S-2444 for uPA, B-3133 for trypsin)
-
Assay buffer: 0.01 M HEPES, 0.15 M NaCl, pH 7.4, with 0.1% Bovine Serum Albumin (BSA)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound mesilate in an appropriate solvent (e.g., DMSO).
-
Create a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, pre-incubate 2 nM of the purified enzyme with various concentrations of this compound in a total volume of 200 µL of assay buffer. Incubate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the specific chromogenic substrate at a concentration approximately equal to its Kₘ value for the enzyme.
-
Immediately monitor the initial reaction velocities by measuring the change in absorbance at 405 nm over time using a spectrophotometer.
-
Calculate the percentage of inhibition for each this compound concentration relative to a control with no inhibitor.
-
Determine the IC₅₀ value by fitting the dose-response data to a nonlinear regression (sigmoidal) curve using appropriate software (e.g., GraphPad Prism).
Experimental Workflow: IC₅₀ Determination
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. biomedres.us [biomedres.us]
- 3. What is the mechanism of this compound Mesilate? [synapse.patsnap.com]
- 4. physiciansweekly.com [physiciansweekly.com]
- 5. This compound | C20H22N4O5 | CID 2536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PlumX [plu.mx]
- 7. Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Camostat Mesylate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preparation and use of camostat mesylate in cell culture experiments. This compound mesylate is a synthetic serine protease inhibitor with significant applications in virology and pancreatitis research. It effectively blocks the entry of various viruses, including SARS-CoV-2, by inhibiting the host cell protease TMPRSS2. Additionally, it demonstrates anti-inflammatory effects in models of pancreatitis. This document details protocols for stock solution preparation, determination of working concentrations, cytotoxicity assessment, viral entry inhibition assays, and in vitro pancreatitis models. Quantitative data on its efficacy are summarized, and key experimental workflows and mechanisms of action are visualized.
Introduction
This compound mesylate is a potent, orally active inhibitor of serine proteases, including trypsin, plasmin, kallikrein, and thrombin.[1] Its therapeutic use in Japan for chronic pancreatitis and postoperative reflux esophagitis is well-established.[2] In recent years, this compound mesylate has garnered significant attention for its antiviral activity. The entry of several respiratory viruses, most notably SARS-CoV-2, into host cells is dependent on the priming of the viral spike (S) protein by the transmembrane serine protease 2 (TMPRSS2).[3] this compound mesylate effectively inhibits TMPRSS2, thereby blocking viral entry and subsequent replication.[3]
In the context of pancreatitis, this compound mesylate is thought to exert its therapeutic effect by inhibiting pancreatic proteases, which reduces inflammation and tissue damage.[4] In cell culture models, it has been shown to inhibit the production of pro-inflammatory cytokines.[4]
It is important to note that in cell culture media containing fetal calf serum (FCS), this compound mesylate is rapidly metabolized into its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA).[5] GBPA also possesses antiviral activity, and this conversion should be considered when designing and interpreting experiments.[5]
Data Presentation
The efficacy of this compound mesylate and its active metabolite, GBPA, has been quantified across various cell lines and viruses. The following tables summarize key inhibitory concentrations.
Table 1: Antiviral Activity of this compound Mesylate and its Metabolite GBPA
| Compound | Virus/Pseudovirus | Cell Line | Assay Type | IC50/EC50 Value | Reference(s) |
| This compound Mesylate | SARS-CoV-2 (authentic) | Calu-3 | Viral Replication | ~1 µM (EC50) | [6] |
| This compound Mesylate | SARS-CoV-2 (pseudovirus) | 293T-ACE2-TMPRSS2 | Viral Entry | 0.02 µM (IC50) | [7] |
| This compound Mesylate | SARS-CoV-2 (pseudovirus) | 293T-ACE2.TMPRSS2s | Viral Entry | 0.88 µM (IC50) | [8] |
| This compound Mesylate | Recombinant TMPRSS2 | N/A | Enzymatic Assay | 4.2 nM (IC50) | [5][8] |
| GBPA (FOY-251) | SARS-CoV-2 (pseudovirus) | Calu-3 | Viral Entry | 178 nM (EC50) | [5][9] |
| GBPA (FOY-251) | Recombinant TMPRSS2 | N/A | Enzymatic Assay | 70.3 nM (IC50) | [5][8] |
Table 2: Cytotoxicity of this compound Mesylate
| Compound | Cell Line(s) | Assay Type | Concentration with No Significant Cytotoxicity | Reference(s) |
| This compound Mesylate | Various | Cytotoxicity Detection Kit | Up to 100 µM | [1] |
| GBPA | Various | Cytotoxicity Detection Kit | Up to 100 µM | [1] |
Experimental Protocols
Preparation of this compound Mesylate Stock Solution
Materials:
-
This compound mesylate powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Water, sterile, for cell culture
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Dissolution: Dissolve this compound mesylate in sterile DMSO to prepare a high-concentration stock solution, for example, 100 mM.
-
Solubility: Ensure complete dissolution. If necessary, gentle warming or vortexing can be applied. This compound mesylate is also soluble in water up to 50 mM.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for long-term storage. When ready to use, thaw an aliquot and dilute it to the desired working concentration in the appropriate cell culture medium.
Cytotoxicity Assay (MTT Assay)
This protocol provides a general method to determine the cytotoxic effects of this compound mesylate on a specific cell line, ensuring that the concentrations used in subsequent experiments are non-toxic.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound mesylate stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., isopropanol with 0.04 N HCl or DMSO)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound mesylate in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound mesylate. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound mesylate concentration) and a no-treatment control.
-
Incubation: Incubate the plate for a period that reflects the duration of your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.[1][5]
-
Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the no-treatment control.
Viral Entry Inhibition Assay (Pseudovirus Neutralization Assay)
This protocol describes a common method to assess the inhibitory effect of this compound mesylate on viral entry using a pseudovirus system.
Materials:
-
HEK293T cells stably expressing ACE2 and TMPRSS2 (e.g., 293T-ACE2-TMPRSS2).
-
SARS-CoV-2 spike-pseudotyped lentiviral or vesicular stomatitis virus (VSV) particles carrying a reporter gene (e.g., luciferase or GFP).
-
Complete cell culture medium.
-
This compound mesylate stock solution.
-
96-well white, clear-bottom cell culture plates (for luciferase assay).
-
Luciferase assay reagent.
Protocol:
-
Cell Seeding: Seed 293T-ACE2-TMPRSS2 cells into a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Prepare serial dilutions of this compound mesylate in culture medium. Remove the old medium and add the diluted compound to the cells. Incubate for 1-2 hours at 37°C.[6]
-
Pseudovirus Infection: Add the pseudovirus preparation to each well. Include a virus-only control (no compound) and a cells-only control (no virus).
-
Incubation: Incubate the plates for 48-72 hours at 37°C to allow for viral entry and reporter gene expression.
-
Quantification of Viral Entry:
-
For luciferase reporter: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
For GFP reporter: Measure GFP expression using a fluorescence microscope or a plate reader.
-
-
Data Analysis: Normalize the reporter signal to the virus-only control and calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.
In Vitro Pancreatitis Model
This protocol describes the use of the rat pancreatic acinar cell line AR42J to model pancreatitis in vitro and to assess the anti-inflammatory effects of this compound mesylate.
Materials:
-
AR42J cells.
-
Complete culture medium (e.g., F-12K Medium with 20% FBS).
-
Dexamethasone.
-
Cerulein (cholecystokinin analog).[11]
-
This compound mesylate stock solution.
-
Reagents for measuring amylase activity.
-
ELISA kits for measuring TNF-α and IL-6.
Protocol:
-
Cell Differentiation: Culture AR42J cells in complete medium. To induce a more differentiated, acinar-like phenotype, treat the cells with 100 nM dexamethasone for 48 hours.[11]
-
Induction of Pancreatitis-like State: After differentiation, stimulate the cells with a supramaximal concentration of cerulein (e.g., 10-100 nM) to induce hypersecretion of digestive enzymes and a pro-inflammatory response.[2][11][12]
-
This compound Mesylate Treatment: Co-treat the cells with cerulein and various concentrations of this compound mesylate. Include appropriate controls (untreated, cerulein only, this compound mesylate only).
-
Incubation: Incubate the cells for a suitable period (e.g., 6-24 hours).
-
Endpoint Measurement:
-
Amylase Secretion: Collect the cell culture supernatant and measure the amylase activity using a commercially available kit.
-
Cytokine Production: Collect the supernatant and measure the concentrations of TNF-α and IL-6 using ELISA kits.
-
-
Data Analysis: Compare the levels of amylase and cytokines in the this compound mesylate-treated groups to the cerulein-only group to determine the inhibitory effect.
Conclusion
This compound mesylate is a versatile tool for in vitro studies of viral entry and pancreatitis. The protocols provided herein offer a framework for its effective use in cell culture. Researchers should optimize these protocols for their specific cell lines and experimental conditions, paying close attention to the potential for metabolic conversion of this compound mesylate to GBPA in the presence of serum. The provided quantitative data and visual representations of its mechanism of action and experimental workflows will aid in the design and interpretation of studies utilizing this potent serine protease inhibitor.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Effects of caerulein on the apical cytoskeleton of the pancreatic acinar cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound mesilate attenuates pancreatic fibrosis via inhibition of monocytes and pancreatic stellate cells activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Establishment of a well-characterized SARS-CoV-2 lentiviral pseudovirus neutralization assay using 293T cells with stable expression of ACE2 and TMPRSS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. This compound mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of this compound Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Pitfalls in AR42J-model of cerulein-induced acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cerulein Pancreatitis: Oxidative Stress, Inflammation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Camostat Efficacy in Animal Models of Pancreatitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of common animal models of pancreatitis used to evaluate the therapeutic efficacy of Camostat, a serine protease inhibitor. Detailed protocols for inducing pancreatitis and administering this compound are provided, along with a summary of expected outcomes based on preclinical research.
Introduction to this compound and its Mechanism of Action in Pancreatitis
Pancreatitis is an inflammatory disease of the pancreas characterized by the premature activation of digestive enzymes within the pancreas, leading to autodigestion, inflammation, and tissue damage.[1] A key initiating event is the conversion of trypsinogen to active trypsin, which then activates other zymogens, triggering a cascade of inflammatory responses.[1]
This compound mesilate is a synthetic serine protease inhibitor that functions by blocking the activity of trypsin and other serine proteases like kallikrein and plasmin.[2] By inhibiting trypsin, this compound can effectively reduce the proteolytic activity that drives the pathogenesis of pancreatitis.[2] Furthermore, this compound has been shown to suppress the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), further mitigating the inflammatory response.[1][3]
Animal Models of Pancreatitis
Several rodent models are widely used to induce pancreatitis and study the efficacy of therapeutic agents like this compound. The choice of model often depends on the desired severity of pancreatitis (mild edematous to severe necrotizing) and the specific aspects of the disease being investigated.
1. Cerulein-Induced Pancreatitis: This is the most common model for inducing mild, edematous pancreatitis.[4] Cerulein, a cholecystokinin (CCK) analog, when administered at supramaximal doses, causes premature activation of digestive enzymes within acinar cells.[5] This model is highly reproducible and suitable for studying the early cellular events of pancreatitis.[4]
2. L-arginine-Induced Pancreatitis: This model induces a more severe, necrotizing pancreatitis.[4] A high dose of L-arginine selectively damages pancreatic acinar cells, leading to significant necrosis and inflammation.[6][7] This model is useful for investigating therapies aimed at reducing the severity of acute pancreatitis.
3. Sodium Taurocholate-Induced Pancreatitis: This is an invasive model that produces severe, hemorrhagic, and necrotizing pancreatitis, closely mimicking severe clinical pancreatitis in humans.[8] It involves the retrograde infusion of sodium taurocholate, a bile salt, into the pancreatic duct, causing direct cellular injury.[8]
Experimental Protocols
Cerulein-Induced Pancreatitis and this compound Treatment in Rats
Objective: To induce mild, edematous acute pancreatitis in rats and assess the therapeutic efficacy of orally administered this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Cerulein (Sigma-Aldrich)
-
This compound mesilate (Tocris Bioscience or equivalent)
-
Sterile 0.9% Saline
-
Orogastric gavage needles
Protocol:
-
Animal Acclimation: Acclimate rats for at least one week under standard laboratory conditions. Fast animals overnight before the experiment with free access to water.
-
Induction of Pancreatitis:
-
Prepare a stock solution of Cerulein in sterile saline.
-
Induce pancreatitis by administering four subcutaneous injections of Cerulein (20 µg/kg body weight) at hourly intervals.[9]
-
-
This compound Administration:
-
Prepare a suspension of this compound mesilate in water.
-
Thirty minutes after the last Cerulein injection, administer this compound (100 mg/kg body weight) or vehicle (water) via an orogastric tube.[9]
-
-
Sample Collection and Analysis:
-
Sacrifice animals at various time points (e.g., 6, 12, 24 hours) after the final Cerulein injection.
-
Collect blood via cardiac puncture for serum amylase and lipase analysis.
-
Harvest the pancreas for histological evaluation and measurement of inflammatory markers (e.g., IL-6, TNF-α).
-
Workflow for Cerulein-Induced Pancreatitis and this compound Treatment:
Experimental workflow for cerulein-induced pancreatitis.
L-arginine-Induced Pancreatitis and this compound Treatment in Mice
Objective: To induce severe, necrotizing acute pancreatitis in mice and evaluate the efficacy of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
L-arginine hydrochloride (Sigma-Aldrich)
-
This compound mesilate
-
Sterile 0.9% Saline
-
Intraperitoneal (IP) injection supplies
Protocol:
-
Animal Acclimation: Acclimate mice for at least one week. Fast animals for 12 hours prior to induction with free access to water.
-
Induction of Pancreatitis:
-
Prepare a fresh 8% solution of L-arginine in sterile saline and adjust the pH to 7.0.
-
Induce pancreatitis by administering two intraperitoneal injections of L-arginine (4 g/kg body weight) at a one-hour interval.[10]
-
-
This compound Administration:
-
Administer this compound (dose to be optimized, e.g., 100-200 mg/kg) orally or via IP injection, either as a pretreatment or post-induction treatment.
-
-
Sample Collection and Analysis:
-
Sacrifice animals at 24 or 72 hours post-induction.
-
Collect blood for serum amylase, lipase, IL-6, and TNF-α measurements.
-
Harvest the pancreas for histological scoring of edema, inflammation, and necrosis.
-
Sodium Taurocholate-Induced Pancreatitis and this compound Treatment in Rats
Objective: To induce severe, necrotizing pancreatitis in rats and assess the therapeutic potential of this compound.
Materials:
-
Male Wistar rats (250-300g)
-
Sodium taurocholate (Sigma-Aldrich)
-
This compound mesilate
-
Surgical instruments for laparotomy
-
Infusion pump
Protocol:
-
Animal Preparation: Anesthetize the rats and perform a midline laparotomy to expose the biliopancreatic duct.
-
Induction of Pancreatitis:
-
Temporarily clamp the hepatic duct.
-
Retrogradely infuse 3-5% sodium taurocholate (0.1 mL/100g body weight) into the biliopancreatic duct.[8]
-
-
This compound Administration:
-
Administer this compound intravenously or orally at predetermined doses and time points relative to pancreatitis induction.
-
-
Post-operative Care and Sample Collection:
-
Close the abdominal incision and provide post-operative care.
-
Sacrifice animals at specified time points (e.g., 12, 24 hours).
-
Collect blood and pancreas tissue for analysis as described in the previous protocols.
-
Data Presentation: Expected Efficacy of this compound
The following tables summarize the expected quantitative outcomes of this compound treatment in different animal models of pancreatitis based on published studies.
Table 1: Effect of this compound on Serum Amylase and Lipase Levels
| Animal Model | Species | Treatment Group | Serum Amylase (U/L) | Serum Lipase (U/L) | Citation(s) |
| Cerulein-Induced | Rat | Control (Cerulein only) | ~50,000 | Not Reported | [9][11] |
| This compound (100 mg/kg, oral) | Significantly Reduced | Not Reported | [9] | ||
| L-arginine-Induced | Rat | Control (L-arginine only) | ~48,600 | Significantly Elevated | [11] |
| This compound | Expected to be Reduced | Expected to be Reduced | |||
| Sodium Taurocholate | Rat | Control (Taurocholate only) | Significantly Elevated | Significantly Elevated | [12] |
| This compound | Expected to be Reduced | Expected to be Reduced |
Table 2: Effect of this compound on Inflammatory Cytokines
| Animal Model | Species | Treatment Group | Serum IL-6 (pg/mL) | Serum TNF-α (U/mL) | Citation(s) |
| L-arginine-Induced | Rat | Control (L-arginine only) | ~39.6 | ~15.1 | [11] |
| This compound | Significantly Reduced | Significantly Reduced | [12][13] | ||
| DBTC-Induced | Rat | Control (DBTC only) | Elevated | Elevated | [13] |
| This compound (1 mg/g in diet) | Significantly Inhibited | Significantly Inhibited | [13] |
Table 3: Effect of this compound on Pancreatic Histological Scores
| Animal Model | Species | Treatment Group | Edema Score | Inflammation Score | Necrosis Score | Citation(s) |
| Cerulein-Induced | Rat | Control (Cerulein only) | Moderate to Severe | Moderate to Severe | Mild | [9][14] |
| This compound (100 mg/kg, oral) | Significantly Alleviated | Significantly Alleviated | Alleviated | [9] | ||
| L-arginine-Induced | Mouse | Control (L-arginine only) | Severe | Severe | Severe | [10] |
| This compound | Expected to be Reduced | Expected to be Reduced | Expected to be Reduced |
Note: Histological scores are typically graded on a scale (e.g., 0-3 or 0-4) for each parameter (edema, inflammatory cell infiltration, acinar necrosis). The values in the table represent the expected qualitative outcome.[15][16]
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the inhibition of trypsin, which plays a central role in the activation of other digestive enzymes and the subsequent inflammatory cascade. A key downstream effector of trypsin is the Protease-Activated Receptor 2 (PAR-2).
Role of PAR-2 in Pancreatitis: Trypsin can cleave and activate PAR-2 on pancreatic acinar and ductal cells.[3][6] While some studies suggest a protective role for PAR-2 activation by enhancing fluid secretion, excessive or sustained activation is believed to contribute to neurogenic inflammation and pain.[3]
Proposed Signaling Pathway of this compound's Action:
This compound inhibits trypsin, a key driver of pancreatitis.
Conclusion
The animal models described provide robust platforms for evaluating the efficacy of this compound in treating pancreatitis. The cerulein-induced model is ideal for studying the effects on mild, edematous pancreatitis, while the L-arginine and sodium taurocholate models are more appropriate for severe, necrotizing pancreatitis. Consistent findings across these models demonstrate that this compound can significantly reduce pancreatic enzyme levels, decrease inflammatory cytokine production, and improve histological outcomes. These preclinical data provide a strong rationale for the clinical investigation of this compound in the treatment of pancreatitis.
References
- 1. A simple taurocholate-induced model of severe acute pancreatitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease‐activated receptor‐2 protects against pancreatitis by stimulating exocrine secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pancreatic protease‐activated receptors: friend and foe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAR2: The Cornerstone of Pancreatic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. biomed.cas.cz [biomed.cas.cz]
- 7. researchgate.net [researchgate.net]
- 8. Experimental Models of Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beneficial effects of the synthetic trypsin inhibitor camostate in cerulein-induced acute pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Severe Acute Pancreatitis Mouse Model Transited from Mild Symptoms Induced by a “Two-Hit” Strategy with L-Arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytokine level changes in L-arginine-induced acute pancreatitis in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound mesilate on the expression of pancreatitis-associated protein (PAP), p8, and cytokines in rat spontaneous chronic pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound mesilate attenuates pancreatic fibrosis via inhibition of monocytes and pancreatic stellate cells activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Caerulin-induced pancreatitis in rats: Histological and genetic expression changes from acute phase to recuperation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing a Cell-Based Assay for Camostat's Antiviral Activity
Introduction
Camostat mesylate is a synthetic serine protease inhibitor.[1] It is a prodrug that is rapidly hydrolyzed to its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA).[1][2] this compound has demonstrated antiviral activity against a range of viruses, including coronaviruses and influenza viruses, by inhibiting host cell proteases essential for viral entry.[3][4][5] One of its primary targets is the Transmembrane Protease, Serine 2 (TMPRSS2), which is involved in the priming of viral spike proteins, a critical step for membrane fusion and viral entry into the host cell.[3][6][7] By blocking TMPRSS2, this compound effectively prevents the virus from entering and infecting cells, thereby limiting viral spread.[6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish a robust cell-based assay for evaluating the antiviral efficacy of this compound. The protocols detailed below cover cytotoxicity assessment and antiviral activity determination through virus yield reduction and plaque reduction assays.
Mechanism of Action of this compound
This compound mesylate functions as a serine protease inhibitor.[1] For many viruses, including SARS-CoV-2, entry into a host cell is a multi-step process that begins with the binding of the viral spike (S) protein to a host cell receptor, such as angiotensin-converting enzyme 2 (ACE2).[3] Following receptor binding, the S protein must be cleaved by host proteases at two different sites to activate it for membrane fusion. TMPRSS2 is a key host cell surface protease that performs this cleavage, or "priming."[3][4] this compound inhibits the enzymatic activity of TMPRSS2, thereby preventing the cleavage of the S protein.[7] This inhibition blocks the fusion of the viral and cellular membranes, ultimately halting viral entry and infection.[6]
Data on Antiviral and Cytotoxic Activity
The following tables summarize the reported in vitro efficacy and cytotoxicity of this compound and its active metabolite, GBPA.
Table 1: Antiviral Activity of this compound and its Metabolite
| Compound | Virus | Cell Line | Assay Type | EC50 | Reference(s) |
| This compound mesylate | SARS-CoV-2 | Calu-3 | Pseudotyped virus entry | 87 nM - 107 nM | [8][9] |
| FOY-251 (GBPA) | SARS-CoV-2 | Calu-3 | Pseudotyped virus entry | 178 nM | [9][10][11] |
Table 2: Inhibitory and Cytotoxic Concentrations of this compound and its Metabolite
| Compound | Target/Cell Line | Assay Type | IC50/CC50 | Reference(s) |
| This compound mesylate | Recombinant TMPRSS2 | Enzymatic Assay | 4.2 nM - 6.2 nM | [9][12] |
| FOY-251 (GBPA) | Recombinant TMPRSS2 | Enzymatic Assay | 33.3 nM - 70.3 nM | [9][12] |
| This compound mesylate | Calu-3 cells | Cell Viability Assay | >100 µM | [9] |
| FOY-251 (GBPA) | Calu-3 cells | Cell Viability Assay | >100 µM | [9] |
Experimental Protocols
A general workflow for assessing the antiviral activity of a compound like this compound involves determining its cytotoxicity to establish a safe concentration range, followed by specific assays to measure its ability to inhibit viral replication.
Protocol 1: Cell Culture and Maintenance
This protocol describes the maintenance of Calu-3 cells, a human lung adenocarcinoma cell line suitable for studying respiratory viruses.
-
Materials:
-
Calu-3 cells (ATCC® HTB-55™)
-
Minimum Essential Medium (MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Non-Essential Amino Acids (NEAA) solution (100x)
-
Sodium Pyruvate solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Complete Growth Medium: Prepare by supplementing MEM with 10% FBS, 1% Penicillin-Streptomycin, 1% NEAA, and 1% Sodium Pyruvate.
-
Cell Thawing: Rapidly thaw a cryopreserved vial of Calu-3 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh medium. Transfer to a T-75 flask.
-
Cell Maintenance: Incubate cells at 37°C with 5% CO₂. Change the medium every 2-3 days.
-
Cell Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium. Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in fresh medium. Split the cells at a ratio of 1:3 to 1:6 into new flasks.
-
Protocol 2: Cytotoxicity Assay (CC50 Determination)
This protocol uses the Cell Counting Kit-8 (CCK-8) to measure the cytotoxicity of this compound.
-
Materials:
-
Calu-3 cells
-
Complete growth medium
-
This compound mesylate stock solution (e.g., 100 mM in DMSO)
-
96-well cell culture plates
-
CCK-8 reagent
-
Microplate reader (450 nm absorbance)
-
-
Procedure:
-
Cell Seeding: Seed Calu-3 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound mesylate in complete growth medium, starting from a high concentration (e.g., 200 µM). Include a "cells only" control (medium with DMSO vehicle) and a "medium only" blank control.
-
Compound Treatment: Remove the medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours (this should match the duration of the antiviral assay).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[13]
-
Final Incubation: Incubate for 2-4 hours at 37°C until the "cells only" control wells turn orange.
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration:
-
% Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
-
Plot the % Viability against the log of the drug concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the 50% cytotoxic concentration (CC50).
-
-
Protocol 3: Virus Yield Reduction Assay (EC50 Determination)
This assay quantifies the amount of infectious virus produced in the presence of the drug.[14]
-
Materials:
-
Calu-3 cells
-
Target virus (e.g., SARS-CoV-2) with a known titer
-
Complete growth medium and infection medium (reduced serum, e.g., 2% FBS)
-
This compound mesylate
-
24-well plates
-
Vero-TMPRSS2 cells (for titration)
-
Methylcellulose overlay medium
-
-
Procedure:
-
Cell Seeding: Seed Calu-3 cells in 24-well plates and grow to ~90% confluency.
-
Drug Pre-treatment: Prepare serial dilutions of this compound in infection medium at non-toxic concentrations (determined from the cytotoxicity assay). Remove the growth medium from the cells and pre-treat the cells with the this compound dilutions for 2 hours at 37°C.[9]
-
Virus Infection: Infect the cells with the virus at a specified Multiplicity of Infection (MOI), for example, MOI of 0.01, in the presence of the corresponding this compound dilutions. Include a "virus only" control.
-
Incubation: Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Wash and Re-feed: After incubation, remove the virus inoculum, wash the cells twice with PBS to remove unbound virus, and add fresh infection medium containing the same concentrations of this compound.
-
Harvest Supernatant: Incubate for 24-48 hours. At the end of the incubation, harvest the cell culture supernatants, which contain the progeny virus.
-
Virus Titration (Plaque Assay):
-
Seed Vero-TMPRSS2 cells in 6-well plates and grow to confluency.
-
Prepare 10-fold serial dilutions of the harvested supernatants.
-
Infect the Vero-TMPRSS2 monolayers with 200 µL of each dilution for 1 hour.
-
Remove the inoculum and overlay the cells with medium containing 1% methylcellulose.
-
Incubate for 48-72 hours until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) and count the plaques to determine the viral titer (Plaque Forming Units/mL, PFU/mL).
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each this compound concentration compared to the "virus only" control.
-
Plot the percent inhibition against the log of the drug concentration and use non-linear regression to determine the 50% effective concentration (EC50).
-
-
Protocol 4: Plaque Reduction Neutralization Test (PRNT)
This is an alternative method to determine the EC50 by directly observing the reduction in plaque formation.
-
Materials:
-
Vero-TMPRSS2 cells
-
Target virus
-
This compound mesylate
-
6-well or 12-well plates
-
Methylcellulose overlay medium
-
Crystal violet staining solution
-
-
Procedure:
-
Cell Seeding: Seed Vero-TMPRSS2 cells in 12-well plates and grow to a confluent monolayer.
-
Drug-Virus Incubation: Prepare serial dilutions of this compound. In separate tubes, mix each drug dilution with a constant amount of virus (e.g., 100 PFU per well). Incubate this mixture for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cell monolayers and infect them with 100 µL of the virus-drug mixtures.
-
Adsorption: Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes.
-
Overlay: Remove the inoculum and add 1 mL of methylcellulose overlay medium to each well.
-
Incubation: Incubate at 37°C with 5% CO₂ for 2-4 days, until plaques are visible in the "virus only" control wells.
-
Staining: Aspirate the overlay, fix the cells with 10% formalin for at least 30 minutes, and then stain with 0.5% crystal violet solution. Gently wash with water and allow the plates to dry.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration relative to the "virus only" control.
-
Plot the percentage of reduction against the log of the drug concentration and use non-linear regression to determine the EC50.
-
-
Logical Evaluation of Antiviral Efficacy
The ultimate goal of these assays is to determine if a compound has a favorable therapeutic window. This is assessed by calculating the Selectivity Index (SI), which is the ratio of the compound's cytotoxicity to its antiviral efficacy. A higher SI value indicates a more promising antiviral candidate.
References
- 1. What is the mechanism of this compound Mesilate? [synapse.patsnap.com]
- 2. This compound mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tridhascholars.org [tridhascholars.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. The serine protease inhibitor this compound inhibits influenza virus replication and cytokine production in primary cultures of human tracheal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How an antiviral drug can flatten the curve...in your cells | Cold Spring Harbor Laboratory [cshl.edu]
- 7. Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. This compound mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of this compound Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound mesilate inhibits pro-inflammatory cytokine secretion and improves cell viability by regulating MFGE8 and HMGN1 in lipopolysaccharide-stimulated DF-1 chicken embryo fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for Camostat Mesylate in In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camostat mesylate is a serine protease inhibitor that has garnered significant attention for its therapeutic potential in a range of diseases. Originally approved in Japan for the treatment of chronic pancreatitis and postoperative reflux esophagitis, its mechanism of action has led to investigations into its utility in viral infections, inflammatory conditions, and fibrosis.[1][2] this compound mesylate and its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), inhibit transmembrane protease, serine 2 (TMPRSS2), a key enzyme for the entry of certain viruses, including SARS-CoV-2, into host cells.[3][4][5] This document provides a comprehensive overview of dosage determination for in vivo studies, along with detailed experimental protocols and relevant signaling pathways.
This compound mesylate is a prodrug that is rapidly metabolized to its active form, GBPA, after oral administration.[6] Its therapeutic effects are attributed to the inhibition of various proteases, which play crucial roles in different pathophysiological processes.
Data Presentation: Quantitative Summary of In Vivo Dosages
The following tables summarize the dosages of this compound mesylate used in various in vivo studies across different animal models and disease states.
Table 1: this compound Mesylate Dosage in Rodent Models
| Animal Model | Disease Model | Dosage | Administration Route | Key Findings | Reference |
| Mouse | SARS-CoV Infection | 30 mg/kg, twice daily | Oral | Reduced mortality by 60% | [7] |
| Rat | Spontaneous Chronic Pancreatitis | 100 mg/kg/day | Mixed in diet | Suppressed gene expression of inflammatory and fibrotic markers. | [8] |
| Rat | DBTC-induced Chronic Pancreatitis | 1 mg/g of diet | Mixed in diet | Inhibited pancreatic inflammation and fibrosis. | [9] |
| Rat | Experimental Pancreatitis | 25-100 mg/kg | Oral | Decreased mortality in a dose-dependent manner. | [2] |
| Rat | Postoperative Reflux Esophagitis | 100 mg/kg, twice daily | Oral | Suppressed ulceration of esophageal mucosa. | [2] |
| Rat | Porcine Serum-induced Hepatic Fibrosis | 1-2 mg/g of diet | Mixed in diet | Attenuated hepatic fibrosis by reducing active TGF-β. | [10] |
Table 2: this compound Mesylate Dosage in Other Animal Models
| Animal Model | Disease Model | Dosage | Administration Route | Key Findings | Reference |
| Dog | Suspected Chronic Pancreatitis | 12 mg/kg/day or 24 mg/kg/day (divided q8h) | Oral | The 24 mg/kg/day dose significantly decreased serum canine pancreatic lipase immunoreactivity (cPLI). | [11] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Mesylate in Viral Entry Inhibition
Caption: Inhibition of TMPRSS2-mediated viral entry by this compound mesylate.
General Experimental Workflow for In Vivo Studies
Caption: A typical experimental workflow for in vivo this compound mesylate studies.
Experimental Protocols
Protocol 1: Evaluation of this compound Mesylate in a Mouse Model of Viral Infection (Adapted from SARS-CoV studies)
Objective: To assess the efficacy of this compound mesylate in reducing viral load and pathology in a mouse model of respiratory viral infection.
Materials:
-
This compound mesylate powder
-
Vehicle (e.g., sterile water or 0.5% methylcellulose)
-
Oral gavage needles
-
Appropriate mouse strain (e.g., C57BL/6 or specific transgenic models)
-
Viral stock
-
Anesthetic
-
Materials for tissue collection and processing (e.g., tubes, RNAlater, formalin)
Procedure:
-
Animal Acclimatization: House mice in appropriate containment level facilities for at least one week prior to the experiment.
-
Drug Preparation: Prepare a fresh suspension of this compound mesylate in the chosen vehicle on each day of administration. For a 30 mg/kg dose in a 25g mouse, this would be 0.75 mg per mouse. If the dosing volume is 100 µL, the concentration would be 7.5 mg/mL.
-
Viral Infection: Anesthetize mice and intranasally infect them with a predetermined lethal or sublethal dose of the virus.
-
Treatment Administration:
-
Begin treatment at a specified time point post-infection (e.g., 2 hours).
-
Administer 30 mg/kg of this compound mesylate or vehicle via oral gavage twice daily.
-
Continue treatment for a predetermined duration (e.g., 5-7 days).
-
-
Monitoring: Monitor mice daily for weight loss, clinical signs of disease, and mortality.
-
Endpoint and Sample Collection:
-
At the study endpoint, euthanize the mice.
-
Collect lung tissue for viral load analysis (e.g., by qRT-PCR) and histopathological examination.
-
Collect blood for serological or cytokine analysis.
-
-
Analysis:
-
Quantify viral RNA in lung homogenates.
-
Score lung tissue sections for inflammation and damage.
-
Analyze serum for relevant biomarkers.
-
Protocol 2: Evaluation of this compound Mesylate in a Rat Model of Chronic Pancreatitis
Objective: To determine the effect of this compound mesylate on pancreatic inflammation and fibrosis in a chemically-induced model of chronic pancreatitis.
Materials:
-
This compound mesylate powder
-
Powdered rodent diet
-
Dibutyltin dichloride (DBTC) or other inducing agent
-
Materials for histological analysis (e.g., formalin, paraffin, staining reagents)
-
Materials for protein/gene expression analysis (e.g., lysis buffers, antibodies, primers)
Procedure:
-
Animal Acclimatization: Acclimate male Lewis rats for one week.[9]
-
Disease Induction: Induce chronic pancreatitis with a single administration of DBTC (e.g., 7 mg/kg).[9]
-
Medicated Diet Preparation:
-
Thoroughly mix this compound mesylate powder with the powdered diet to achieve the desired concentration (e.g., 1 mg/g of diet).[9]
-
Prepare a control diet without the drug.
-
-
Treatment:
-
Seven days post-DBTC administration, randomize rats into two groups: DBTC + standard diet and DBTC + this compound mesylate diet.[9]
-
Provide the respective diets and water ad libitum for a specified period (e.g., 21 days).
-
-
Monitoring: Monitor body weight and food consumption regularly.
-
Endpoint and Sample Collection:
-
At the end of the treatment period, euthanize the rats.
-
Collect the pancreas for weight measurement, histological analysis (e.g., H&E, Masson's trichrome staining), and molecular analysis.
-
Collect blood for measurement of pancreatic enzymes (e.g., amylase, lipase).
-
-
Analysis:
-
Score pancreatic tissue for inflammation and fibrosis.
-
Analyze the expression of inflammatory cytokines (e.g., TNF-α) and fibrosis markers (e.g., collagen, α-SMA) by methods such as qRT-PCR or Western blotting.
-
Conclusion
The determination of an appropriate this compound mesylate dosage for in vivo studies is critical and depends on the animal model, disease indication, and desired therapeutic effect. The provided data and protocols offer a foundation for researchers to design and execute robust preclinical studies. It is recommended to perform pilot studies to determine the optimal dose and administration schedule for specific experimental conditions. The multifaceted mechanism of action of this compound mesylate continues to make it a promising candidate for further research and drug development.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. cdn.nimbu.io [cdn.nimbu.io]
- 3. researchgate.net [researchgate.net]
- 4. This compound mesylate against SARS-CoV-2 and COVID-19-Rationale, dosing and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase I study of high dose this compound mesylate in healthy adults provides a rationale to repurpose the TMPRSS2 inhibitor for the treatment of COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.au.dk [pure.au.dk]
- 8. Effect of this compound mesilate on the expression of pancreatitis-associated protein (PAP), p8, and cytokines in rat spontaneous chronic pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound mesilate attenuates pancreatic fibrosis via inhibition of monocytes and pancreatic stellate cells activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prevention of rat hepatic fibrosis by the protease inhibitor, this compound mesilate, via reduced generation of active TGF-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols: Investigating the Efficacy of Camostat in a Rat Model of Pancreatic Fibrosis
Introduction
Pancreatic fibrosis is a pathological hallmark of chronic pancreatitis and pancreatic cancer, characterized by the excessive deposition of extracellular matrix (ECM) proteins, which leads to the destruction of pancreatic tissue and functional impairment. A pivotal event in the development of pancreatic fibrosis is the activation of pancreatic stellate cells (PSCs).[1][2] In response to pancreatic injury and inflammation, quiescent PSCs transform into an activated, myofibroblast-like phenotype, which is responsible for the overproduction of ECM components like type I collagen.[1][3]
Several signaling pathways are implicated in PSC activation, with the Transforming Growth Factor-beta (TGF-β) pathway playing a central role.[4][5][6] Injured pancreatic acinar cells release TGF-β, which stimulates PSCs to produce more ECM and also more TGF-β, creating a self-perpetuating fibrotic cycle.[4][7]
Camostat mesilate is a synthetic, orally administered serine protease inhibitor.[8][9] It has been used clinically for the treatment of chronic pancreatitis.[8] Its mechanism of action in mitigating pancreatic fibrosis involves the inhibition of pro-inflammatory and pro-fibrotic pathways.[8][10][11] this compound has been shown to attenuate pancreatic fibrosis by inhibiting the activity of monocytes and PSCs, thereby reducing the expression of inflammatory cytokines and suppressing PSC proliferation.[8][10] This protocol outlines a comprehensive methodology to study the therapeutic effects of this compound on pancreatic fibrosis induced in a rat model.
Experimental Protocols
This section details the procedures for inducing pancreatic fibrosis in rats and evaluating the therapeutic effects of this compound.
2.1. Animal Model and Housing
-
Species: Male Sprague-Dawley or Wistar rats.
-
Age: 6-8 weeks old.
-
Weight: 200-250 g.
-
Housing: Animals should be housed in a controlled environment (22±2°C, 55±10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
2.2. Induction of Pancreatic Fibrosis (Cerulein Model) Repetitive administration of a supramaximal dose of cerulein is a widely used method to induce chronic pancreatitis and subsequent fibrosis in rodents.[12][13][14]
-
Reagent Preparation: Dissolve cerulein (a cholecystokinin analogue) in 0.9% sterile saline to a final concentration of 10 µg/mL.
-
Induction Protocol: Administer intraperitoneal (IP) injections of cerulein at a dose of 50 µg/kg. Injections are given hourly for 6 hours. This 6-hour cycle is repeated twice a week for a total of 6-10 weeks to establish significant fibrosis.[14]
2.3. Experimental Design and Groups Rats are randomly assigned to the following experimental groups (n=8-10 per group):
-
Control Group: Rats receive IP injections of saline instead of cerulein and are administered the vehicle for this compound (e.g., distilled water) orally.
-
Fibrosis Model Group (Cerulein): Rats receive IP injections of cerulein as described above and are administered the vehicle orally.
-
This compound Treatment Group (Cerulein + this compound): Rats receive IP injections of cerulein and are treated with this compound mesilate.
2.4. This compound Administration
-
Dosage: 100-200 mg/kg body weight per day.[11][15][16] The dose can be optimized based on preliminary studies.
-
Route of Administration: Oral gavage is preferred for precise dosing. Alternatively, this compound can be mixed into a powdered diet.[8][10][11]
-
Treatment Schedule: this compound administration should begin concurrently with the first cerulein injection and continue daily for the entire duration of the study (6-10 weeks).
2.5. Endpoint Analysis and Sample Collection At the end of the experimental period, rats are fasted overnight and then euthanized.
-
Blood Collection: Blood is collected via cardiac puncture for serum separation. Serum is stored at -80°C for analysis of amylase, lipase, and inflammatory cytokines (e.g., TNF-α, IL-1β).
-
Pancreas Collection: The pancreas is carefully excised, weighed, and divided into sections for different analyses:
-
One portion is fixed in 10% neutral buffered formalin for histological and immunohistochemical analysis.
-
Another portion is snap-frozen in liquid nitrogen and stored at -80°C for protein extraction, RNA isolation, and hydroxyproline assay.
-
2.6. Analytical Methods
-
2.6.1. Histological Analysis:
-
Hematoxylin and Eosin (H&E) Staining: To assess general morphology, edema, inflammation, and acinar cell damage.
-
Masson's Trichrome or Sirius Red Staining: To visualize and quantify collagen deposition as an index of fibrosis.[4][17] The fibrotic area can be quantified using image analysis software.
-
-
2.6.2. Immunohistochemistry (IHC):
-
2.6.3. Hydroxyproline Assay:
-
The total collagen content in the pancreatic tissue is quantified by measuring the hydroxyproline concentration, a major component of collagen, using a commercially available kit.
-
-
2.6.4. Quantitative Real-Time PCR (qRT-PCR):
-
Total RNA is extracted from pancreatic tissue to synthesize cDNA.
-
qRT-PCR is performed to measure the mRNA expression levels of key genes involved in fibrosis and inflammation, such as:
-
Pro-fibrotic genes: Col1a1 (Collagen type I alpha 1), Acta2 (α-SMA), Tgf-β1 (Transforming growth factor-beta 1).
-
Inflammatory genes: Tnf-α (Tumor necrosis factor-alpha), Il-1β (Interleukin-1 beta).
-
-
A housekeeping gene (e.g., Gapdh or Actb) is used for normalization.
-
-
2.6.5. Serum Analysis:
-
Serum levels of amylase and lipase are measured using standard enzymatic kits to assess pancreatic injury.
-
Serum concentrations of TNF-α and IL-1β are quantified using ELISA kits to evaluate systemic inflammation.
-
Data Presentation
All quantitative data should be presented as mean ± standard deviation (SD). Statistical analysis can be performed using one-way ANOVA followed by a post-hoc test (e.g., Tukey's test) for multiple group comparisons. A p-value of <0.05 is typically considered statistically significant.
Table 1: Summary of Experimental Parameters and Expected Outcomes
| Parameter | Control Group | Fibrosis Model Group | This compound Treatment Group |
| Animal Number (n) | 8-10 | 8-10 | 8-10 |
| Fibrosis Induction | Saline IP | Cerulein (50 µg/kg) | Cerulein (50 µg/kg) |
| Treatment | Vehicle (oral) | Vehicle (oral) | This compound (100-200 mg/kg, oral) |
| Duration | 6-10 weeks | 6-10 weeks | 6-10 weeks |
| Expected Serum Amylase/Lipase | Normal | Elevated | Reduced vs. Fibrosis Model |
| Expected Collagen Deposition | Minimal | Significantly Increased | Significantly Decreased |
| Expected α-SMA Expression | Low / Basal | Significantly Increased | Significantly Decreased |
| Expected Col1a1, Tgf-β1 mRNA | Basal Levels | Upregulated | Downregulated vs. Fibrosis Model |
Visualization of Pathways and Workflows
Caption: Experimental workflow for studying this compound's effect on pancreatic fibrosis.
Caption: this compound's inhibitory action in the pancreatic fibrosis signaling cascade.
References
- 1. Roles of pancreatic stellate cells in pancreatic inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pancreatic stellate cells and fibrosis - Pancreatic Cancer and Tumor Microenvironment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Molecular Mechanism of Pancreatic Stellate Cells Activation in Chronic Pancreatitis and Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Pancreatic Stellate Cells in Human and Experimental Pancreatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGF-β Signaling in Liver, Pancreas, and Gastrointestinal Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amelioration of pancreatic fibrosis in mice with defective TGF-beta signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TGFβ signaling in the pancreatic tumor microenvironment promotes fibrosis and immune evasion to facilitate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound mesilate attenuates pancreatic fibrosis via inhibition of monocytes and pancreatic stellate cells activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound Mesilate? [synapse.patsnap.com]
- 10. This compound, an oral trypsin inhibitor, reduces pancreatic fibrosis induced by repeated administration of a superoxide dismutase inhibitor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preventive and therapeutic effects of the protease inhibitor this compound on pancreatic fibrosis and atrophy in CCK-1 receptor-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. primescholars.com [primescholars.com]
- 13. researchgate.net [researchgate.net]
- 14. Experimental Models of Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.nimbu.io [cdn.nimbu.io]
- 16. The proteinase inhibitor this compound mesilate suppresses pancreatic pain in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. UQ eSpace [espace.library.uq.edu.au]
Utilizing Camostat Mesylate to Elucidate Viral Entry Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Camostat mesylate is a potent serine protease inhibitor that has emerged as a critical tool for investigating the entry mechanisms of a variety of viruses.[1][2] Originally developed and approved in Japan for the treatment of chronic pancreatitis and postoperative reflux esophagitis, its inhibitory activity against host cell proteases, particularly Transmembrane Protease, Serine 2 (TMPRSS2), has made it an invaluable compound in virological research.[3][4] TMPRSS2 is a crucial host factor for the proteolytic priming of the spike (S) protein of several viruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), Middle East Respiratory Syndrome Coronavirus (MERS-CoV), and influenza viruses, a necessary step for viral fusion with the host cell membrane.[2][4][5] By blocking this essential proteolytic activation, this compound mesylate effectively inhibits viral entry into host cells.[2]
These application notes provide a comprehensive overview of the use of this compound mesylate in studying viral entry, including its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for key experiments.
Mechanism of Action
This compound mesylate is a prodrug that is rapidly metabolized in the body to its active form, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA).[3][6] Both this compound and GBPA act as competitive inhibitors of serine proteases, including TMPRSS2.[3][6] The mechanism of viral entry for many respiratory viruses involves the binding of the viral spike protein to a host cell receptor, such as Angiotensin-Converting Enzyme 2 (ACE2) for SARS-CoV-2.[7] Following receptor binding, the spike protein must be cleaved at specific sites to facilitate the fusion of the viral and cellular membranes.[7] TMPRSS2, a type II transmembrane serine protease expressed on the surface of host cells, performs this critical cleavage.[2][7] this compound mesylate, through its active metabolite GBPA, covalently binds to the serine residue in the active site of TMPRSS2, thereby inactivating the enzyme and preventing spike protein priming.[6] This inhibition effectively blocks the viral entry pathway at the cell surface.[2]
Quantitative Data: Inhibitory Activity of this compound and its Metabolites
The inhibitory potency of this compound mesylate and its active metabolite, GBPA, has been quantified in various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are critical for designing experiments and interpreting results.
| Compound | Assay Type | Target | Virus | Cell Line | IC50 / EC50 (nM) | Reference(s) |
| This compound mesylate | Enzymatic Assay | Recombinant TMPRSS2 | - | - | 6.2 | [8] |
| This compound mesylate | Enzymatic Assay | Recombinant TMPRSS2 | - | - | 4.2 | [9] |
| This compound mesylate | Cell-based Assay | TMPRSS2 | - | HEK-293T | 142 ± 31 | [10] |
| This compound mesylate | Viral Entry Assay | SARS-CoV-2 | SARS-CoV-2 | Calu-3 | 14.8 | [4] |
| This compound mesylate | Viral Entry Assay | MERS-CoV | MERS-CoV | Calu-3 2B4 | - | [4] |
| GBPA (FOY-251) | Enzymatic Assay | Recombinant TMPRSS2 | - | - | 33.3 | [8] |
| GBPA (FOY-251) | Enzymatic Assay | Recombinant TMPRSS2 | - | - | 70.3 | [9] |
| GBPA (FOY-251) | Viral Entry Assay | SARS-CoV-2 | SARS-CoV-2 | Calu-3 | 178 | [9] |
| Nafamostat | Enzymatic Assay | Recombinant TMPRSS2 | - | - | 0.27 | [8] |
| Nafamostat | Cell-based Assay | TMPRSS2 | - | HEK-293T | 55 ± 7 | [10] |
| Nafamostat | Viral Entry Assay | SARS-CoV-2 | SARS-CoV-2 | Calu-3 | 2.2 | [4] |
Experimental Protocols
TMPRSS2 Enzymatic Inhibition Assay
This assay directly measures the inhibitory effect of this compound mesylate on the enzymatic activity of recombinant TMPRSS2.
Materials:
-
Recombinant Human TMPRSS2 protein
-
Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-MCA)
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 154 mM NaCl[9]
-
This compound mesylate
-
Dimethyl sulfoxide (DMSO)
-
384-well or 1536-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound mesylate in DMSO.
-
Perform serial dilutions of the this compound mesylate stock solution in Assay Buffer to achieve the desired final concentrations.
-
Add the diluted this compound mesylate solutions or vehicle control (Assay Buffer with DMSO) to the wells of the microplate.
-
Add the fluorogenic peptide substrate to each well to a final concentration of 10 µM.[9]
-
Initiate the enzymatic reaction by adding recombinant TMPRSS2 to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for MCA-based substrates).[9]
-
Calculate the percent inhibition for each this compound mesylate concentration relative to the vehicle control and determine the IC50 value.
Viral Entry Inhibition Assay using Pseudotyped Viruses
This assay quantifies the inhibition of viral entry mediated by a specific viral envelope protein, such as the SARS-CoV-2 spike protein, in a safe and controlled manner.
Materials:
-
Pseudotyped viral particles carrying a reporter gene (e.g., luciferase or GFP) and the viral envelope protein of interest.
-
Host cell line susceptible to infection (e.g., 293T-ACE2-TMPRSS2 or Calu-3 cells).
-
Cell culture medium
-
This compound mesylate
-
96-well cell culture plates
-
Luciferase assay reagent (if using luciferase reporter)
-
Luminometer or fluorescence microscope
Procedure:
-
Seed the host cells in a 96-well plate and allow them to adhere and grow to the desired confluency.
-
Prepare serial dilutions of this compound mesylate in cell culture medium.
-
Pre-treat the cells by removing the existing medium and adding the this compound mesylate dilutions. Incubate for 2 hours at 37°C.
-
Following pre-treatment, infect the cells with the pseudotyped virus in the presence of the corresponding this compound mesylate concentration.
-
Incubate the infected cells for 48-72 hours at 37°C.
-
Quantify the reporter gene expression. For luciferase, lyse the cells and measure luminescence using a luminometer. For GFP, visualize and quantify the fluorescent cells using a fluorescence microscope or flow cytometer.
-
Calculate the percent inhibition of viral entry for each this compound mesylate concentration and determine the EC50 value.
Plaque Reduction Assay with Authentic Virus
This assay determines the effect of this compound mesylate on the replication of infectious virus by quantifying the reduction in viral plaque formation.
Materials:
-
Authentic virus stock
-
Susceptible host cell line (e.g., Vero-TMPRSS2 or Calu-3 cells)[9]
-
Cell culture medium
-
This compound mesylate
-
Overlay medium (e.g., cell culture medium containing 1% methyl cellulose or low-melting-point agarose)[9]
-
6-well or 12-well cell culture plates
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus stock in serum-free medium.
-
Prepare different concentrations of this compound mesylate in cell culture medium.
-
When cells are confluent, remove the growth medium and wash the monolayer with PBS.
-
Adsorb the virus dilutions onto the cell monolayers for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells.
-
Add the overlay medium containing the different concentrations of this compound mesylate or a vehicle control.
-
Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-4 days).
-
After incubation, fix the cells with the fixing solution.
-
Remove the overlay and stain the cells with crystal violet solution.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound mesylate concentration compared to the vehicle control and determine the EC50 value.
Visualizations
Signaling Pathway of Viral Entry and Inhibition by this compound
Caption: Viral entry pathway and the inhibitory action of this compound mesylate.
Experimental Workflow for a Viral Entry Inhibition Study
Caption: General workflow for assessing viral entry inhibition by this compound.
Metabolism of this compound Mesylate
Caption: Conversion of this compound mesylate to its active metabolite, GBPA.
References
- 1. This compound mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The TMPRSS2 Inhibitor Nafamostat Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The serine protease inhibitor this compound inhibits influenza virus replication and cytokine production in primary cultures of human tracheal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety Evaluation and Population Pharmacokinetics of this compound Mesylate and Its Major Metabolites Using a Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Assessing Camostat's Inhibition of Viral Replication
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the inhibitory effects of Camostat on viral replication. The primary mechanism of action for this compound as an antiviral is the inhibition of the host serine protease TMPRSS2, which is crucial for the proteolytic activation of the spike (S) protein of several viruses, including SARS-CoV-2 and influenza virus, facilitating viral entry into host cells.[1][2][3]
Mechanism of Action: Inhibition of Viral Entry
This compound mesylate is a prodrug that is rapidly converted in the body to its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), also known as FOY-251.[2][4] This active form inhibits serine proteases like TMPRSS2.[1][2] For many respiratory viruses, the viral spike protein needs to be cleaved by a host protease to become fusion-competent. TMPRSS2, present on the surface of host cells, performs this cleavage, activating the spike protein and enabling the fusion of the viral and cellular membranes, which leads to the release of the viral genome into the cytoplasm.[2][5][6] By blocking TMPRSS2 activity, this compound and its active metabolite prevent this essential activation step, thereby inhibiting viral entry and subsequent replication.[1][3]
Data Presentation: Quantitative Analysis of this compound's Inhibitory Activity
The efficacy of this compound and its metabolite has been quantified across various experimental setups. The following tables summarize the key inhibitory concentrations (IC50/EC50) reported in the literature.
Table 1: In Vitro Inhibition of TMPRSS2 Protease Activity
| Compound | Assay Type | Substrate | IC50 (nM) | Source |
|---|---|---|---|---|
| This compound | Recombinant TMPRSS2 | Boc-Gln-Ala-Arg-AMC | 6.2 | [5] |
| This compound mesylate | Recombinant TMPRSS2 | Not specified | 4.2 | [7] |
| This compound | Cell-based (HEK-293T) | BOC-QAR-AMC | 142 ± 31 | [8] |
| FOY-251 (GBPA) | Recombinant TMPRSS2 | Boc-Gln-Ala-Arg-AMC | 33.3 | [5] |
| FOY-251 (GBPA) | Recombinant TMPRSS2 | Not specified | 70.3 | [7] |
| Nafamostat | Recombinant TMPRSS2 | Boc-Gln-Ala-Arg-AMC | 0.27 | [5] |
| Nafamostat | Cell-based (HEK-293T) | BOC-QAR-AMC | 55 ± 7 | [8] |
| Gabexate | Recombinant TMPRSS2 | Boc-Gln-Ala-Arg-AMC | 130 |[5] |
Table 2: In Vitro Antiviral Activity (SARS-CoV-2)
| Compound | Assay Type | Cell Line | Virus | Endpoint | EC50 (nM) | Source |
|---|---|---|---|---|---|---|
| This compound mesylate | Pseudotype Entry | Calu-3 | VSV-SARS-CoV-2-S | Reporter Gene | 87 | [9] |
| This compound mesylate | Pseudotype Entry | Calu-3 | VSV-SARS-CoV-2-S | Reporter Gene | 107 | [7] |
| FOY-251 (GBPA) | Pseudotype Entry | Calu-3 | VSV-SARS-CoV-2-S | Reporter Gene | 178 |[4][7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the assessment of this compound's antiviral properties.
Protocol 1: Fluorogenic TMPRSS2 Enzymatic Assay
This protocol describes a biochemical assay to directly measure the inhibitory activity of this compound against recombinant TMPRSS2.[5][10]
Materials:
-
Recombinant human TMPRSS2 protein
-
Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
This compound mesylate
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
384-well or 96-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound mesylate in the assay buffer. Include a vehicle control (e.g., DMSO).
-
Enzyme Preparation: Dilute the recombinant TMPRSS2 to the desired concentration in cold assay buffer.
-
Assay Reaction: a. To each well of the microplate, add the diluted this compound or vehicle control. b. Add the diluted TMPRSS2 enzyme solution to each well. c. Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction. The total reaction volume is typically small (e.g., 5-50 µL).[5]
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity kinetically over a period of 30-60 minutes at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Data Analysis: a. Determine the reaction rate (slope of the fluorescence intensity over time) for each concentration of this compound. b. Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity). c. Plot the normalized rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[11]
Protocol 2: Pseudovirus Neutralization Assay
This assay measures the ability of this compound to block viral entry mediated by a specific viral spike protein. It uses a safe, replication-deficient viral vector (e.g., VSV or lentivirus) pseudotyped with the spike protein of interest.[7][12]
Materials:
-
Target cells expressing TMPRSS2 (e.g., Calu-3, or HEK-293T overexpressing TMPRSS2)
-
Pseudovirus particles carrying a reporter gene (e.g., Luciferase) and the viral spike protein (e.g., SARS-CoV-2 S)
-
This compound mesylate
-
Cell culture medium (e.g., DMEM)
-
96-well white, clear-bottom plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the this compound dilutions.
-
Pre-incubation: Incubate the cells with the compound for 1-2 hours at 37°C.[7]
-
Infection: Add the pseudovirus particles to each well at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for 24-48 hours at 37°C to allow for viral entry and reporter gene expression.
-
Lysis and Measurement: a. Remove the supernatant. b. Lyse the cells according to the manufacturer's protocol for the luciferase assay system. c. Add the luciferase substrate to the cell lysate. d. Measure the luminescence using a plate reader.
-
Data Analysis: a. Normalize the luminescence signals to a virus control (no drug, 100% infection) and a cell control (no virus, 0% infection). b. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Protocol 3: Authentic Virus Replication Inhibition Assay
This protocol assesses the effect of this compound on the replication of infectious virus in a relevant cell culture model. This requires handling in a BSL-3 facility for pathogens like SARS-CoV-2.
Materials:
-
Host cells permissive to viral infection (e.g., primary human tracheal epithelial cells, Calu-3)[13]
-
Authentic virus stock (e.g., Influenza A virus, SARS-CoV-2)
-
This compound mesylate
-
Cell culture medium
-
Reagents for endpoint analysis (e.g., RNA extraction kits, qPCR reagents, antibodies for Western blot, or reagents for TCID50 assay).
Procedure:
-
Cell Seeding and Treatment: Seed cells in an appropriate plate format (e.g., 48-well or 96-well). Once confluent, pre-incubate the cells with various concentrations of this compound for 1-2 hours.[7][14]
-
Infection: Infect the cells with the authentic virus at a low MOI (e.g., 0.01) for 1 hour to allow viral adsorption.[7]
-
Post-infection Culture: After the 1-hour incubation, remove the virus inoculum, wash the cells with PBS, and add fresh medium containing the corresponding concentration of this compound.[7]
-
Incubation: Culture the infected cells for a specified period (e.g., 24, 48, 72 hours).
-
Endpoint Analysis: At the end of the incubation period, assess viral replication using one or more of the following methods:
-
Viral RNA Quantification (qRT-PCR): Harvest the cell supernatant or cell lysate. Extract viral RNA and quantify the copy number using a validated qRT-PCR assay.[13]
-
Viral Titer (TCID50 Assay): Collect the cell culture supernatant. Perform serial dilutions and infect a fresh monolayer of permissive cells (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2). After several days, assess the cytopathic effect (CPE) to calculate the 50% tissue culture infectious dose (TCID50).[13]
-
Western Blot: Lyse the cells and perform a Western blot to detect specific viral proteins. For influenza, this can be used to assess the cleavage of the hemagglutinin precursor (HA0) into its active subunits (HA1), a process inhibited by this compound.[13]
-
-
Data Analysis: Compare the viral RNA levels, viral titers, or protein expression in this compound-treated cells to the vehicle-treated control to determine the extent of inhibition. Calculate EC50 values where a dose-response is observed.
References
- 1. tridhascholars.org [tridhascholars.org]
- 2. What is the mechanism of this compound Mesilate? [synapse.patsnap.com]
- 3. How an antiviral drug can flatten the curve...in your cells | Cold Spring Harbor Laboratory [cshl.edu]
- 4. Safety and Efficacy of this compound Mesylate for Covid-19: a systematic review and Meta-analysis of Randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. journals.asm.org [journals.asm.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. journals.asm.org [journals.asm.org]
- 12. This compound mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The serine protease inhibitor this compound inhibits influenza virus replication and cytokine production in primary cultures of human tracheal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TMPRSS2 inhibition assay [bio-protocol.org]
Troubleshooting & Optimization
Optimizing Camostat Concentration for Effective TMPRSS2 Inhibition: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Camostat mesylate for the effective inhibition of the transmembrane protease, serine 2 (TMPRSS2). This guide offers troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format, alongside detailed experimental protocols and key data summaries to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound mesylate in cell culture experiments?
A1: The optimal concentration of this compound mesylate can vary significantly depending on the cell type and experimental conditions. However, a common starting point for many cell lines, such as Calu-3, is in the range of 10 µM to 50 µM.[1][2] For instance, one study on engineered miniature lungs found 50 µM to be effective in blocking SARS-CoV-2 entry.[2] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.
Q2: How long should I pre-incubate my cells with this compound mesylate before adding the virus or substrate?
A2: Pre-incubation time is a critical parameter. A pre-incubation period of 1 to 2 hours is frequently reported to be effective.[3][4] This allows for sufficient time for the inhibitor to engage with the TMPRSS2 enzyme. For example, in studies involving SARS-CoV-2, cells were often pre-treated for 2 hours before viral infection.[3][4]
Q3: I am not seeing the expected level of TMPRSS2 inhibition. What are the possible reasons?
A3: Several factors could contribute to suboptimal inhibition:
-
Inhibitor Stability: this compound mesylate is a prodrug and is rapidly metabolized in the presence of serum to its active but less potent metabolite, 4-(4-guanidinobenzoyloxy)phenylacetate (GBPA).[3][5][6][7] If your cell culture medium contains serum, the effective concentration of the more potent this compound may be decreasing over time. Consider using serum-free media during the treatment period if your experimental design allows.
-
Cell Type Specificity: The expression levels of TMPRSS2 can vary significantly between different cell lines, which will influence the required concentration of this compound for effective inhibition.
-
Alternative Viral Entry Pathways: Some viruses, including SARS-CoV-2, can utilize alternative entry pathways that are independent of TMPRSS2, such as the endosomal/cathepsin L pathway.[3][5] If your cell line expresses low levels of TMPRSS2 or if the virus can efficiently use other pathways, the inhibitory effect of this compound may be less pronounced.
-
Incorrect Concentration: Ensure accurate preparation of your this compound stock solution and final dilutions.
Q4: Is this compound mesylate toxic to cells?
A4: While generally considered to have a good safety profile, high concentrations of this compound mesylate can exhibit cytotoxicity in some cell lines. It is essential to perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your inhibition experiments to ensure that the observed effects are due to specific TMPRSS2 inhibition and not cellular toxicity.[3]
Q5: Can I use this compound mesylate for in vivo studies?
A5: Yes, this compound mesylate has been used in in vivo studies, particularly in mouse models of viral infections.[1][8][9] However, due to its rapid in vivo metabolism, careful consideration of the dosing regimen is necessary to maintain therapeutic concentrations of the active metabolite.[9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate experiments. | Instability of this compound in media containing serum due to rapid conversion to the less potent metabolite, GBPA.[3][5] | - Use serum-free or low-serum media during the experiment. - If serum is required, minimize the pre-incubation time. - Consider using freshly prepared this compound solutions for each experiment. |
| Lower than expected inhibition of viral entry. | - The virus may be utilizing a TMPRSS2-independent entry pathway (e.g., cathepsin-mediated).[3][5] - Insufficient concentration of this compound to block the available TMPRSS2. | - Confirm TMPRSS2 expression in your cell line. - Test for the involvement of the endosomal pathway using inhibitors like E-64d or chloroquine. - Perform a dose-response curve to determine the optimal this compound concentration. |
| Observed cell death in treated wells. | Cytotoxicity at the concentration of this compound being used. | - Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration of this compound for your specific cell line. - Use a concentration of this compound that is well below the cytotoxic threshold. |
| This compound appears to inhibit other proteases. | This compound is a broad-spectrum serine protease inhibitor and can have off-target effects.[10] | - Be aware of other serine proteases that may be active in your experimental system. - If specificity is critical, consider using more specific TMPRSS2 inhibitors if available. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound mesylate and its active metabolite, GBPA, from various studies.
Table 1: In Vitro Efficacy of this compound and its Metabolite GBPA against TMPRSS2
| Compound | Assay Type | Cell Line / System | IC50 / EC50 | Reference |
| This compound mesylate | Enzymatic Assay | Recombinant TMPRSS2 | 4.2 nM | [3] |
| This compound mesylate | Enzymatic Assay | Recombinant TMPRSS2 | 6.2 nM | [8] |
| GBPA (FOY-251) | Enzymatic Assay | Recombinant TMPRSS2 | 70.3 nM | [3] |
| GBPA (FOY-251) | Enzymatic Assay | Recombinant TMPRSS2 | 33.3 nM | [8] |
| This compound mesylate | Viral Entry Assay (VSV pseudotypes) | Calu-3 | 107 nM | [3] |
| GBPA (FOY-251) | Viral Entry Assay (VSV pseudotypes) | Calu-3 | 178 nM | [3] |
| This compound mesylate | Viral Entry Assay (SARS-CoV-2) | Caco-2 | Partial block | [1] |
| This compound mesylate | Viral Entry Assay (SARS-CoV-2) | Vero-TMPRSS2 | Partial block | [1] |
Table 2: Stability of this compound in Cell Culture Media
| Compound | Medium | Incubation Time (min) | Remaining Concentration (%) | Reference |
| This compound mesylate | FCS-containing | 1 | ~90 | [3][5] |
| This compound mesylate | FCS-containing | 15 | ~60 | [3][5] |
| This compound mesylate | FCS-containing | 30 | ~40 | [3][5] |
| This compound mesylate | FCS-containing | 60 | ~20 | [3][5] |
| This compound mesylate | FCS-containing | 120 | ~10 | [3][5] |
Experimental Protocols
1. General Protocol for In Vitro TMPRSS2 Inhibition Assay using a Fluorogenic Substrate
This protocol is adapted from a method for screening TMPRSS2 inhibitors.[8][11]
-
Materials:
-
Recombinant Human TMPRSS2 protein
-
Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay Buffer (e.g., 50 mM Tris pH 8, 150 mM NaCl, 0.01% Tween20)
-
This compound mesylate
-
384-well black plates
-
Plate reader with fluorescence detection (340 nm excitation / 440 nm emission)
-
-
Procedure:
-
Prepare serial dilutions of this compound mesylate in Assay Buffer.
-
To a 384-well plate, add the fluorogenic substrate and the this compound mesylate dilutions.
-
Initiate the reaction by adding the recombinant TMPRSS2 enzyme to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
2. Protocol for Assessing Inhibition of Viral Entry in Cell Culture
This protocol is a general guide based on methodologies used in SARS-CoV-2 research.[3][12]
-
Materials:
-
Target cells (e.g., Calu-3, Caco-2, or Vero cells engineered to express TMPRSS2)
-
Virus (e.g., SARS-CoV-2 or pseudotyped virus expressing the viral entry protein)
-
This compound mesylate
-
Cell culture medium (with and without serum)
-
Appropriate plates for cell culture and infection (e.g., 48-well or 96-well plates)
-
Method for quantifying viral infection (e.g., luciferase reporter assay, immunofluorescence staining for viral proteins, or qPCR for viral RNA)
-
-
Procedure:
-
Seed the target cells in the appropriate plates and allow them to adhere and grow to the desired confluency.
-
Prepare different concentrations of this compound mesylate in cell culture medium.
-
Aspirate the old medium from the cells and add the medium containing the various concentrations of this compound.
-
Pre-incubate the cells for 1-2 hours at 37°C.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubate the infected cells for the desired period (e.g., 24-48 hours).
-
After incubation, quantify the level of viral infection using the chosen method.
-
Calculate the percent inhibition of viral entry for each this compound concentration and determine the EC50 value.
-
Visualizations
References
- 1. The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease inhibitor this compound Mesyalte blocks wild type SARS-CoV-2 and D614G viral entry in human engineered miniature lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Safety and Efficacy of this compound Mesylate for Covid-19: a systematic review and Meta-analysis of Randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety Evaluation and Population Pharmacokinetics of this compound Mesylate and Its Major Metabolites Using a Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. TMPRSS2 inhibition assay [bio-protocol.org]
Technical Support Center: Strategies to Minimize Camostat Cytotoxicity in Cell-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize Camostat mesylate cytotoxicity in your cell-based assays, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound mesylate and what is its primary mechanism of action?
A1: this compound mesylate is a synthetic serine protease inhibitor.[1] Its primary mechanism of action is the inhibition of a broad range of serine proteases, including trypsin, kallikrein, and plasmin.[1] In recent research, it has gained significant attention for its ability to inhibit the transmembrane protease serine 2 (TMPRSS2), a host cell enzyme crucial for the entry of certain viruses, including SARS-CoV-2.[1][2]
Q2: Is this compound mesylate generally considered cytotoxic to cells in culture?
A2: Based on available research, this compound mesylate and its active metabolite, GBPA, generally exhibit low cytotoxicity in a variety of cell lines at typical working concentrations. One study reported no cytotoxic or antiproliferative effects in LS180 cells at concentrations up to 100 μM.[3][4] Another study in Calu-3 cells also indicated a lack of significant impact on cell vitality at concentrations effective for inhibiting viral entry.[5][6] However, as with any compound, cytotoxic effects can be cell-type specific and dependent on concentration and exposure time.
Q3: How does this compound mesylate affect cell viability assays?
A3: this compound mesylate's impact on cell viability assays depends on the assay principle. For assays measuring metabolic activity, such as those using tetrazolium salts (e.g., MTT), it is important to consider that the drug could potentially interfere with cellular metabolism without directly causing cell death.[7] Assays that measure membrane integrity, like the LDH release assay, or ATP content, such as the CellTiter-Glo® assay, may provide a more direct measure of cytotoxicity. It is always recommended to use orthogonal methods to confirm viability results.[8]
Q4: What are the known off-target effects of this compound that could lead to cytotoxicity?
A4: While specific cytotoxic off-target effects of this compound are not extensively documented, as a broad-spectrum serine protease inhibitor, it could potentially interfere with various physiological processes regulated by these enzymes.[1] Off-target effects could theoretically lead to cellular stress and, at high concentrations or in sensitive cell lines, trigger apoptosis. However, current data suggests that at effective concentrations for its primary targets, off-target cytotoxicity is not a widespread issue.
Troubleshooting Guide: Minimizing this compound Cytotoxicity
This guide provides strategies to address unexpected cytotoxicity in your experiments involving this compound mesylate.
| Problem | Potential Cause | Recommended Solution |
| High background signal in cytotoxicity assay | High cell density leading to increased spontaneous cell death. | Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment. |
| Contamination of CO2 supply with cytotoxic components. | Use cell culture grade CO2 and ensure proper incubator maintenance. | |
| Inappropriate CO2 levels for the medium's bicarbonate buffer system, leading to pH shifts. | Match the incubator's CO2 concentration to the requirements of your cell culture medium. | |
| Increased cell death observed after this compound treatment | Concentration of this compound is too high for the specific cell line. | Perform a dose-response curve to determine the optimal, non-toxic concentration range for your cell line and experimental duration. Start with a wide range of concentrations. |
| Extended incubation time leading to cumulative toxic effects. | Optimize the incubation time. It is possible that shorter exposure times are sufficient to achieve the desired biological effect without inducing significant cell death.[9][10] | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is below the toxic threshold for your cell line (typically <0.5% for DMSO). Always include a vehicle-only control. | |
| Discrepancy between different viability assays | Interference of this compound with the assay chemistry. | Use multiple, mechanistically different viability assays to confirm results. For example, combine a metabolic assay (e.g., MTT) with a membrane integrity assay (e.g., LDH release).[8] |
| This compound affecting cellular metabolism without causing cell death. | Assays that measure membrane permeability or ATP levels may provide a more accurate reflection of cytotoxicity for compounds that modulate metabolic activity.[7] |
Data Presentation: this compound Cytotoxicity
While comprehensive IC50 data for this compound-induced cytotoxicity across a wide range of cell lines is limited in published literature, the available information suggests low toxicity at effective concentrations.
Table 1: Summary of Reported this compound Mesylate Cytotoxicity Data
| Cell Line | Assay | Concentration Range Tested | Observation | Reference |
| LS180 | Crystal Violet Staining | 0.01 - 100 μM | No antiproliferative effects observed. | [3][4] |
| Multiple Cell Lines | Cytotoxicity Detection Kit | Up to 100 μM | No cytotoxic effects observed for this compound or its metabolite GBPA. | [3][4] |
| Calu-3 | CellTiter-Glo | Various concentrations | No significant negative effects on cell vitality at concentrations effective for viral entry inhibition. | [5][6] |
| DF-1 Chicken Embryo Fibroblasts | CCK-8 | Not specified | Improved cell viability in the presence of LPS-induced injury. | [11] |
Note: This table is a summary of findings from the indicated studies. Researchers should always perform their own dose-response experiments to determine the optimal non-toxic concentration for their specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from the manufacturer's instructions and is a homogeneous method for determining the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Cells cultured in opaque-walled multiwell plates (96-well or 384-well)
-
This compound mesylate
-
CellTiter-Glo® Reagent (Promega)
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in opaque-walled multiwell plates at a predetermined optimal density and culture overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound mesylate. Include vehicle-only and no-cell (media only) controls. Incubate for the desired duration.
-
Plate Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a luminometer.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from cells with damaged membranes.
Materials:
-
Cells cultured in 96-well plates
-
This compound mesylate
-
LDH Cytotoxicity Assay Kit (e.g., from Sigma-Aldrich, Promega, or other suppliers)
-
Microplate reader
Procedure:
-
Cell Plating and Treatment: Seed and treat cells with this compound mesylate as described in Protocol 1. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
Supernatant Collection: After incubation, centrifuge the plate (if necessary for suspension cells) and carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
Reaction Setup: Add the LDH assay reaction mixture to each well containing the supernatant according to the kit manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Stop Reaction: Add the stop solution (if required by the kit) to each well.
-
Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental, spontaneous release, and maximum release controls.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
dot
Caption: Workflow for assessing this compound cytotoxicity.
dot
Caption: Troubleshooting logic for this compound cytotoxicity.
dot
Caption: Potential apoptosis pathways in cytotoxicity.
References
- 1. mpbio.com [mpbio.com]
- 2. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. Low risk of the TMPRSS2 inhibitor this compound mesylate and its metabolite GBPA to act as perpetrators of drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 6. This compound mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. youtube.com [youtube.com]
Technical Support Center: Optimizing Camostat Delivery for Localized Therapeutic Effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Camostat for localized therapeutic applications. It includes frequently asked questions for a foundational understanding, a troubleshooting guide for common experimental issues, and detailed protocols for advanced formulation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic serine protease inhibitor.[1][2] Its primary mechanism involves blocking the activity of various serine proteases, which are enzymes involved in a multitude of physiological and pathological processes.[1] Key targets include trypsin, plasmin, kallikrein, and transmembrane protease, serine 2 (TMPRSS2).[1][2] By inhibiting these enzymes, this compound can reduce inflammation, pain, and viral entry into host cells.[3][4]
Q2: How is this compound activated and metabolized?
A2: After oral administration, this compound is a prodrug that is rapidly absorbed and hydrolyzed into its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA).[1][5] This active form is responsible for the inhibitory effects on serine proteases.[1] Due to its rapid conversion, plasma concentrations of this compound itself are often undetectable.[5][6]
Q3: What are the primary therapeutic applications of this compound?
A3: this compound mesylate is approved in Japan for the treatment of chronic pancreatitis and postoperative reflux esophagitis.[7][8] It has also gained significant attention for its potential as an antiviral agent, particularly against SARS-CoV-2, the virus that causes COVID-19, by inhibiting the host cell protease TMPRSS2, which is crucial for viral entry.[7][8] Additionally, it has been investigated for its role in treating some forms of cancer and inhibiting fibrosis in liver or kidney disease.[8]
Q4: What are the main challenges associated with systemic this compound delivery for localized diseases?
A4: A primary challenge of oral this compound administration is achieving sufficient drug concentration at the specific site of action, such as the lungs for respiratory diseases.[9][10] Systemic distribution can lead to off-target effects and potential side effects.[9] Furthermore, this compound undergoes enzymatic breakdown in the gastrointestinal tract, which can limit its bioavailability.[9]
Q5: What strategies are being explored for localized this compound delivery?
A5: To overcome the limitations of systemic delivery, research is focused on developing formulations for localized administration. A notable example is the development of nebulized, this compound-loaded nanoliposomes for direct delivery to the lungs.[9] This approach aims to increase the drug concentration at the target site, enhance efficacy, and reduce systemic side effects.[9]
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro and in vivo experiments aimed at optimizing localized this compound delivery.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low therapeutic efficacy in cell culture models. | 1. Rapid degradation of this compound: this compound can be rapidly metabolized to its active form, GBPA, but may also be degraded in cell culture media.[11] 2. Insufficient local concentration: The administered concentration may not be high enough to effectively inhibit the target proteases. 3. Cell line suitability: The chosen cell line may not adequately express the target protease (e.g., TMPRSS2). | 1. Use the active metabolite: Consider using the active metabolite, GBPA, directly in your experiments for more consistent results.[11] 2. Optimize dosing: Perform dose-response studies to determine the optimal concentration for your experimental setup. 3. Verify target expression: Confirm the expression of the target protease in your cell line using techniques like Western blot or qPCR. |
| Inconsistent results in animal models with oral administration. | 1. Food-drug interactions: The absorption of this compound can be affected by the presence of food.[12] 2. High first-pass metabolism: this compound is rapidly metabolized, which can lead to variable systemic exposure.[1] 3. Low bioavailability at the target tissue: Insufficient drug may be reaching the localized site of action.[9] | 1. Standardize administration protocol: Administer this compound at a consistent time relative to feeding, for example, one hour before a meal or in a fasted state, to minimize variability.[12] 2. Consider alternative routes: For localized effects, explore direct administration methods such as intratracheal instillation or nebulization for lung delivery. 3. Formulation optimization: Utilize drug delivery systems like nanoliposomes to protect the drug from degradation and enhance targeted delivery.[9] |
| Difficulty in formulating this compound for localized delivery (e.g., in liposomes). | 1. Poor drug encapsulation efficiency: this compound's physicochemical properties may hinder its incorporation into delivery vehicles. 2. Instability of the formulation: The formulation may not be stable during preparation or storage, leading to drug leakage. | 1. Optimize formulation parameters: Systematically vary parameters such as lipid composition, drug-to-lipid ratio, and preparation method (e.g., ethanol injection, sonication).[9] 2. Characterize formulation stability: Assess the stability of your formulation over time at different temperatures by measuring particle size, zeta potential, and drug entrapment efficiency. |
| Variability in aerosol performance of nebulized this compound formulations. | 1. Inappropriate nebulizer type: The chosen nebulizer may not be suitable for the specific formulation (e.g., liposomal suspension). 2. Suboptimal aerodynamic properties: The formulation may produce droplets that are too large or too small for efficient lung deposition. | 1. Select a suitable nebulizer: Test different types of nebulizers (e.g., jet, ultrasonic, vibrating mesh) to find one that provides the best performance for your formulation. 2. Measure aerodynamic properties: Use a cascade impactor to determine the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) to ensure the aerosol is within the optimal range for lung delivery.[9] |
Experimental Protocols
Protocol: Preparation and Characterization of this compound-Loaded Nanoliposomes for Nebulization
This protocol outlines the ethanol injection method for preparing this compound-loaded pegylated nanoliposomes (Camo-pegNLs) and subsequent characterization.
Materials:
-
This compound Mesylate
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG(2000))
-
Cholesterol
-
Ethanol, absolute
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Syringe pump
-
Magnetic stirrer with hot plate
-
Dialysis tubing (10-12 kDa MWCO)
-
Dynamic Light Scattering (DLS) instrument
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Lipid Solution:
-
Dissolve DPPC, cholesterol, and DSPE-PEG(2000) in absolute ethanol.
-
Add this compound Mesylate to the lipid-ethanol solution and vortex until fully dissolved.
-
-
Formation of Nanoliposomes:
-
Heat the aqueous phase (PBS) to a temperature above the lipid phase transition temperature (e.g., 55°C) and stir at a constant rate.
-
Using a syringe pump, inject the lipid-ethanol solution into the pre-heated aqueous phase at a controlled flow rate.
-
Continue stirring for a defined period to allow for the self-assembly of liposomes and evaporation of ethanol.
-
-
Purification of Nanoliposomes:
-
Dialyze the liposomal suspension against PBS using a 10-12 kDa MWCO membrane for 24 hours with regular changes of the dialysis buffer to remove unentrapped this compound and residual ethanol.
-
-
Characterization of Nanoliposomes:
-
Particle Size and Zeta Potential: Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the Camo-pegNLs using a DLS instrument.
-
Entrapment Efficiency:
-
Separate the unentrapped this compound from the liposomes using a suitable method (e.g., ultracentrifugation or centrifugal filter devices).
-
Quantify the amount of this compound in the supernatant (unentrapped) and in the total formulation (after lysing the liposomes with a suitable solvent like methanol) using a validated HPLC method.
-
Calculate the entrapment efficiency using the following formula:
-
Entrapment Efficiency (%) = [(Total Drug - Unentrapped Drug) / Total Drug] x 100
-
-
-
Quantitative Data Summary:
| Parameter | Target Value |
| Particle Size (nm) | 150 - 200 |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (mV) | -5 to +5 |
| Entrapment Efficiency (%) | > 40% |
Visualizations
References
- 1. What is the mechanism of this compound Mesilate? [synapse.patsnap.com]
- 2. What is this compound Mesilate used for? [synapse.patsnap.com]
- 3. This compound | C20H22N4O5 | CID 2536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of this compound Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase I study of high dose this compound mesylate in healthy adults provides a rationale to repurpose the TMPRSS2 inhibitor for the treatment of COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Formulation and In-Vitro Testing of Nebulized this compound Mesylate Loaded Nanoliposomes for the Treatment of SARS-CoV- 2 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tridhascholars.org [tridhascholars.org]
- 11. This compound mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A phase I study of high dose this compound mesylate in healthy adults provides a rationale to repurpose the TMPRSS2 inhibitor for the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
Welcome to the technical support center for Camostat-related experimental design. This resource is intended for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during in vitro and in vivo studies involving this compound mesylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound mesylate?
A1: this compound mesylate is a synthetic serine protease inhibitor. Its principal mechanism of action is the inhibition of various serine proteases, including trypsin and transmembrane protease serine 2 (TMPRSS2).[1][2][3][4][5] By blocking TMPRSS2, this compound can prevent the entry of certain viruses, such as SARS-CoV-2, into host cells.[4][5][6]
Q2: Is this compound mesylate the active compound in my cell-based assay?
A2: Not entirely. This compound mesylate is a prodrug that is rapidly metabolized into its active form, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA).[2][7] This conversion happens quickly in both animal models and in cell culture medium that contains serum (e.g., Fetal Bovine Serum).[1][7] Therefore, the observed biological effects in your experiments are likely due to GBPA.[1][7]
Q3: What is the stability of this compound mesylate in cell culture medium?
A3: In cell culture medium containing Fetal Calf Serum (FCS), this compound mesylate is rapidly converted to its active metabolite, GBPA.[1][7] Studies have shown that the half-life of this compound mesylate under these conditions is approximately 2 hours.[7] After 8 hours, the parent compound is barely detectable.[7]
Q4: How should I prepare and store this compound mesylate stock solutions?
A4: this compound mesylate is soluble in both water (up to 50 mM) and DMSO (up to 100 mM).[3] For long-term storage, it is recommended to keep the solid compound desiccated at room temperature.[3] Stock solutions should be prepared fresh, but if necessary, can be stored at -20°C for short periods. Avoid repeated freeze-thaw cycles.
Q5: Does this compound mesylate have off-target effects?
A5: While this compound inhibits several trypsin-like serine proteases, it does not significantly inhibit all serine proteases. For instance, at therapeutic concentrations, it does not inhibit the catalytic activity of neutrophil serine proteases such as Cathepsin G, Neutrophil Elastase (NE), and Proteinase 3 (PR3).[4]
Troubleshooting Guides
In Vitro Experimental Design
Problem: Inconsistent or no inhibitory effect observed.
-
Possible Cause 1: Inadequate pre-incubation time.
-
Possible Cause 2: Degradation of the compound.
-
Possible Cause 3: Incorrect timing of treatment.
-
Solution: For viral entry inhibition studies, this compound should be present before and during the infection process. Refer to established protocols which often include a 2-hour pre-incubation followed by infection in the presence of the compound.[1]
-
Problem: Observed cytotoxicity in cell cultures.
-
Possible Cause: High concentration of this compound or DMSO.
-
Solution: It is essential to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line. Always include a vehicle control (e.g., DMSO) to account for any solvent-induced toxicity. Cell viability can be assessed using assays like the CellTiter-Glo® assay.[1]
-
In Vivo Experimental Design
Problem: High variability in plasma concentrations of the active metabolite (GBPA).
-
Possible Cause: Influence of food intake.
-
Solution: The timing of oral administration of this compound mesylate in relation to feeding can significantly impact the plasma exposure of GBPA.[2] Administration in a fasted state or 1 hour before a meal leads to higher plasma concentrations compared to administration after a meal.[2] Standardize the feeding schedule for all animals in the study.
-
Problem: Lack of efficacy in an animal model.
-
Possible Cause: Insufficient dosing.
-
Solution: In vivo efficacy is dependent on maintaining a sufficient plasma concentration of the active metabolite, GBPA, above its effective concentration (EC50).[2][10] Due to the rapid metabolism and clearance, frequent dosing may be necessary.[2] Refer to pharmacokinetic and pharmacodynamic modeling studies to determine an appropriate dosing regimen for your animal model.[2][10][11]
-
Data Presentation
Table 1: Physicochemical Properties of this compound Mesylate
| Property | Value | Source |
| Molecular Weight | 494.52 g/mol | [3] |
| Solubility in Water | up to 50 mM | [3] |
| Solubility in DMSO | up to 100 mM | [3] |
| Storage | Desiccate at Room Temperature | [3] |
Table 2: In Vitro Pharmacokinetics of this compound Mesylate in Cell Culture Medium with FCS
| Time Point | This compound Mesylate Concentration | GBPA Concentration | GBA (inactive) Concentration |
| 1 min | High | Increasing | Low |
| 15 min | Decreasing | Increasing | Increasing |
| 30 min | Decreasing | Increasing | Increasing |
| 60 min | Decreasing | Peak | Increasing |
| 120 min (2h) | ~50% of initial | High | Increasing |
| 240 min (4h) | Low | Decreasing | High |
| 480 min (8h) | Barely Detectable | Decreasing | High |
| 1440 min (24h) | Undetectable | Low | High |
| This table is a qualitative summary based on data from Hoffmann M, et al. (2021).[7] |
Experimental Protocols
Key Experiment: In Vitro SARS-CoV-2 Entry Assay
-
Cell Seeding: Plate target cells (e.g., Calu-3) in a 96-well plate and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of this compound mesylate in the appropriate cell culture medium containing serum.
-
Pre-incubation: Remove the old medium from the cells and add the this compound mesylate dilutions. Incubate for 2 hours at 37°C.[1][8][9]
-
Infection: Add SARS-CoV-2 or pseudotyped viral particles to the wells containing the compound.
-
Incubation: Incubate for the desired infection period (e.g., 16-24 hours).
-
Readout: Measure the endpoint, such as luciferase activity for pseudovirus entry assays or viral RNA levels by qPCR for authentic virus.[1]
-
Cytotoxicity Control: In a parallel plate, treat cells with the same concentrations of this compound mesylate but without the virus. Assess cell viability using a suitable assay (e.g., CellTiter-Glo®) to rule out toxic effects.[1]
Visualizations
Caption: Metabolic pathway of this compound and its inhibitory action.
Caption: Workflow for a this compound in vitro viral entry assay.
References
- 1. This compound mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I study of high dose this compound mesylate in healthy adults provides a rationale to repurpose the TMPRSS2 inhibitor for the treatment of COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound mesylate | TMPRSS2 Inhibitors: R&D Systems [rndsystems.com]
- 4. This compound Does Not Inhibit the Proteolytic Activity of Neutrophil Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Safety and Efficacy of this compound Mesylate for Covid-19: a systematic review and Meta-analysis of Randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of this compound Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Camostat's Antiviral Efficacy Against New Viral Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral efficacy of Camostat mesylate against new and emerging viral strains, with a particular focus on respiratory viruses. Its performance is evaluated alongside other antiviral alternatives, supported by experimental data from recent in vitro studies.
Executive Summary
This compound mesylate is a serine protease inhibitor that has garnered significant attention for its potential as a broad-spectrum antiviral agent. Its primary mechanism of action involves the inhibition of the host cell enzyme Transmembrane Protease, Serine 2 (TMPRSS2). This protease is crucial for the cleavage and activation of the spike (S) protein of numerous viruses, a critical step for viral entry into host cells. By blocking TMPRSS2, this compound effectively prevents the virus from entering the cell, thereby inhibiting infection at a very early stage. This host-targeted mechanism suggests a higher barrier to the development of viral resistance compared to drugs that target viral components, which can be prone to mutations.
Recent research has largely focused on its efficacy against SARS-CoV-2 and its variants. However, the reliance of other respiratory viruses, such as influenza and other coronaviruses, on TMPRSS2 for cellular entry makes this compound a promising candidate for pandemic preparedness. This guide synthesizes the available data to facilitate an informed assessment of its potential in drug development pipelines.
Comparative Analysis of Antiviral Efficacy
The following table summarizes the in vitro efficacy of this compound and its active metabolite, GBPA (4-(4-guanidinobenzoyloxy)phenylacetic acid), against various viral strains. For comparative purposes, data for other antiviral agents, including Nafamostat (another TMPRSS2 inhibitor), Remdesivir, Favipiravir, and Molnupiravir, are also included where available. The data is primarily presented as EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values, which represent the concentration of a drug that is required for 50% of its maximal effect or inhibition.
| Virus Strain | Drug | Cell Line | EC50 / IC50 (µM) | Reference |
| SARS-CoV-2 | This compound mesylate | Calu-3 | 0.107 | [1] |
| FOY-251 (GBPA) | Calu-3 | 0.178 | [1][2] | |
| Nafamostat mesylate | Calu-3 | 0.0022 | [3] | |
| Remdesivir | Vero E6 | 0.77 | [4] | |
| Favipiravir | Vero E6 | 61.88 | [5] | |
| Molnupiravir (NHC) | Calu-3 | 0.08 | [6] | |
| MERS-CoV | This compound mesylate | Calu-3 2B4 | >10 | |
| Nafamostat mesylate | Calu-3 2B4 | ~1.0 | [7] | |
| Influenza A (H1N1) | This compound mesylate | HTE | >0.01 µg/mL* | [8] |
| Favipiravir | MDCK | 0.19 - 22.48 | ||
| SARS-CoV-2 Omicron Variants | Molnupiravir (NHC) | Vero E6 | 0.28 - 5.50 | [9] |
| Remdesivir | Varies | Varies | [10] |
*Note: The study on Influenza A (H1N1) reported a significant reduction in viral titers at concentrations of 10 ng/mL and above, which is equivalent to approximately 0.02 µM.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of validating antiviral efficacy, the following diagrams are provided in the DOT language for Graphviz.
Viral Entry Signaling Pathway and Inhibition by this compound
References
- 1. biorxiv.org [biorxiv.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Nafamostat Mesylate for Treatment of COVID-19 in Hospitalised Patients: A Structured, Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the clinical utility of favipiravir (T-705) in coronavirus disease of 2019: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molnupiravir and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The TMPRSS2 Inhibitor Nafamostat Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The serine protease inhibitor this compound inhibits influenza virus replication and cytokine production in primary cultures of human tracheal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molnupiravir maintains antiviral activity against SARS-CoV-2 variants and exhibits a high barrier to the development of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Camostat vs. its Metabolite GBPA: A Comparative Analysis of In Vitro Antiviral Potency
An objective comparison of the in vitro antiviral efficacy of the prodrug Camostat mesylate and its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), against SARS-CoV-2. This guide provides researchers, scientists, and drug development professionals with a concise summary of their relative potencies, supported by experimental data and detailed methodologies.
Executive Summary
This compound mesylate is a prodrug that is rapidly converted to its active metabolite, GBPA, in the presence of serum. While this compound mesylate demonstrates higher potency in inhibiting the recombinant transmembrane protease serine 2 (TMPRSS2), a key host enzyme for SARS-CoV-2 entry, both compounds exhibit comparable antiviral activity in cell-based assays. This is largely attributed to the rapid conversion of this compound to GBPA in standard cell culture conditions containing serum. This guide will delve into the quantitative data, experimental procedures, and the underlying mechanism of action.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound mesylate and its metabolite GBPA against SARS-CoV-2. The data is derived from studies using vesicular stomatitis virus (VSV) pseudotypes bearing the SARS-CoV-2 spike protein in Calu-3 lung cells.
| Compound | Target | Assay Type | Cell Line | EC50 (nM) | Reference |
| This compound mesylate | SARS-CoV-2 Entry | Pseudovirus Neutralization | Calu-3 | 107 | [1][2][3] |
| GBPA (FOY-251) | SARS-CoV-2 Entry | Pseudovirus Neutralization | Calu-3 | 178 | [1][2][3] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect.
Mechanism of Action: Inhibition of Viral Entry
This compound and GBPA exert their antiviral effect by inhibiting the host cell serine protease TMPRSS2.[4][5] This enzyme is crucial for the proteolytic cleavage and activation of the SARS-CoV-2 spike (S) protein, a necessary step for the fusion of the viral and cellular membranes, and subsequent viral entry into the host cell.[6][7] By blocking TMPRSS2, both compounds effectively prevent the virus from entering and infecting the host cell.
Figure 1: SARS-CoV-2 entry pathway and inhibition by this compound and GBPA.
Experimental Protocols
The following is a synthesized protocol for determining the in vitro antiviral activity of this compound and GBPA against SARS-CoV-2, based on common methodologies such as plaque reduction or pseudovirus neutralization assays.
Cell Culture and Virus
-
Cell Line: Human lung adenocarcinoma epithelial cells (Calu-3) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL). Calu-3 cells endogenously express high levels of TMPRSS2.
-
Virus:
-
Authentic SARS-CoV-2: Work with infectious SARS-CoV-2 is conducted in a Biosafety Level 3 (BSL-3) facility.
-
Pseudotyped Virus: For a safer alternative, vesicular stomatitis virus (VSV) particles are pseudotyped with the SARS-CoV-2 spike protein. These pseudoviruses are replication-deficient and can be handled in a BSL-2 laboratory.
-
Antiviral Activity Assay (Pseudovirus Neutralization)
-
Cell Seeding: Calu-3 cells are seeded in 96-well plates and incubated overnight to form a confluent monolayer.
-
Compound Preparation: this compound mesylate and GBPA are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in cell culture medium.
-
Pre-incubation: The cell monolayers are washed and then pre-incubated with the serially diluted compounds for 2 hours at 37°C. This pre-incubation period is crucial as it allows for the conversion of this compound to GBPA in the presence of serum in the culture medium.[1][8]
-
Infection: After pre-incubation, the cells are infected with the SARS-CoV-2 pseudovirus at a predetermined multiplicity of infection (MOI).
-
Incubation: The plates are incubated for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Quantification of Viral Entry: Viral entry is quantified by measuring the expression of a reporter gene (e.g., luciferase or green fluorescent protein) encoded by the pseudovirus genome. The luminescence or fluorescence is measured using a plate reader.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated by fitting the dose-response curves using a nonlinear regression model.
Figure 2: Experimental workflow for in vitro antiviral potency testing.
Discussion and Conclusion
The experimental data reveals that while this compound mesylate is a more potent inhibitor of the isolated TMPRSS2 enzyme, its active metabolite, GBPA, is the primary agent responsible for the antiviral activity observed in cell culture settings.[4] This is due to the rapid and efficient conversion of this compound to GBPA by esterases present in the serum of the cell culture medium.[1][8] The slightly higher EC50 value for GBPA compared to this compound mesylate in the pseudovirus assay may reflect subtle differences in their interaction with the cellular environment or the dynamics of this compound conversion.
For researchers in drug development, these findings highlight the importance of considering the metabolic fate of prodrugs in in vitro assays. The comparable antiviral efficacy of this compound and GBPA in a cellular context suggests that the in vivo activity of orally administered this compound is likely driven by the systemic exposure to GBPA. Future studies could explore the antiviral potency of these compounds against different viral variants and in more complex in vitro models, such as primary human airway epithelial cells or organoids, to further elucidate their therapeutic potential.
References
- 1. This compound mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound mesylate against SARS-CoV-2 and COVID-19-Rationale, dosing and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TMPRSS2 Inhibitors for Influenza Research: Camostat and Beyond
For researchers, scientists, and drug development professionals investigating influenza, the host cell protease TMPRSS2 has emerged as a critical target for antiviral therapies. By blocking the TMPRSS2-mediated cleavage of influenza hemagglutinin (HA), these inhibitors can prevent viral entry and replication. This guide provides an objective comparison of camostat and other notable TMPRSS2 inhibitors, supported by experimental data to inform your research and development efforts.
The reliance of influenza viruses on host cell factors for replication presents an attractive avenue for antiviral drug development, as targeting host proteins is less likely to result in the rapid emergence of drug-resistant viral strains.[1] Transmembrane protease serine 2 (TMPRSS2) is a key host protease expressed in respiratory epithelial cells that facilitates the cleavage of the influenza virus hemagglutinin (HA) protein.[2][3][4] This cleavage is an essential step for the fusion of the viral and cellular membranes, enabling the release of the viral genome into the host cell and the initiation of infection.[2][3][4] Consequently, inhibitors of TMPRSS2 are promising candidates for broad-spectrum influenza antivirals.
Among the various TMPRSS2 inhibitors, this compound mesylate has been extensively studied.[5] However, a growing body of research is exploring other compounds, such as nafamostat and bromhexine, necessitating a comparative analysis of their performance. This guide aims to provide a clear overview of the available experimental data to aid researchers in selecting the most appropriate inhibitor for their influenza studies.
Performance Comparison of TMPRSS2 Inhibitors
The following table summarizes the key quantitative data on the inhibitory activity of this compound, nafamostat, and bromhexine against TMPRSS2 and influenza virus. The data is compiled from various in vitro studies and presented to facilitate a direct comparison of their potency.
| Inhibitor | Target | Assay Type | Cell Line | IC50/EC50 | Virus Strain(s) | Reference(s) |
| This compound mesylate | TMPRSS2 | Enzymatic Assay | - | IC50: 6.2 nM | - | [6] |
| TMPRSS2 | Enzymatic Assay | - | IC50: 2.55 µM | - | [7] | |
| Influenza A (H1N1) | Viral Titer Reduction | Human Tracheal Epithelial Cells | Significant reduction at ≥10 ng/mL | A/Sendai-H/108/2009/(H1N1)pdm09 | [8] | |
| Influenza A (H3N2) | Viral Titer Reduction | Human Tracheal Epithelial Cells | Significant reduction at ≥0.01 µg/mL | A/New York/55/2004(H3N2) | [8] | |
| Influenza A and B | Cell Proliferation Assay | MDCK | - | A/PR/8/34 (H1N1), A/Hong Kong/H3N2, B/Lee | [5] | |
| Nafamostat mesylate | TMPRSS2 | Enzymatic Assay | - | IC50: 0.27 nM | - | [6] |
| Influenza A | Viral Titer Reduction | Human Tracheal Epithelial Cells | More potent than this compound | A/Sendai‐H/N0633/2009 (H1N1)pdm09 | [9] | |
| Influenza A and B | Plaque Reduction Assay | MDCK | EC50: 0.44 µg/mL (A), 1.5 µg/mL (B) | Influenza A and B | [6] | |
| Bromhexine hydrochloride | TMPRSS2 | Enzymatic Assay | - | No inhibition | - | [6] |
| TMPRSS2 | Molecular Docking | - | Ki: 91.26 µM | - | [10] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are key indicators of a drug's potency. Lower values indicate higher potency. Ki (inhibition constant) is another measure of inhibitor potency. The lack of a specific value for some entries indicates that the source provided qualitative data (e.g., "significant reduction") rather than a precise IC50 or EC50.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: Influenza virus entry and TMPRSS2 inhibition pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring TMPRSS2 Drug Target to Combat Influenza and Coronavirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The serine protease inhibitor this compound inhibits influenza virus replication and cytokine production in primary cultures of human tracheal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The clinically used serine protease inhibitor nafamostat reduces influenza virus replication and cytokine production in human airway epithelial cells and viral replication in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural insights and inhibition mechanism of TMPRSS2 by experimentally known inhibitors this compound mesylate, Nafamostat and Bromhexine hydrochloride to control SARS-coronavirus-2: A molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Camostat Mesylate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Camostat mesylate, a serine protease inhibitor. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure safety and regulatory compliance in the laboratory setting.
This compound mesylate is classified as a toxic substance, a moderate to severe skin and eye irritant, and is recognized as being very toxic to aquatic life with long-lasting effects. Therefore, proper handling and disposal are critical to prevent harm to personnel and the environment. The primary route of disposal for this compound mesylate is through an approved hazardous waste disposal plant. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Immediate Safety and Handling for Disposal
Before beginning any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound mesylate. Personnel handling the waste must be trained in hazardous material management.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side shields.
-
Hand Protection: Use protective gloves resistant to chemicals.
-
Body Protection: Wear an impervious lab coat or clothing.
-
Respiratory Protection: If dust or aerosols may be generated, use a suitable respirator.
Engineering Controls:
-
All handling of this compound mesylate waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
An accessible safety shower and eyewash station must be available.
Procedural Guidance for Disposal
The disposal of this compound mesylate waste must be managed in a systematic and compliant manner. The following steps outline the required operational plan.
Step 1: Waste Identification and Segregation
-
Any material contaminated with this compound mesylate, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.
-
Segregate this compound mesylate waste from other laboratory waste streams to avoid incompatible chemical reactions. Do not mix with strong acids, bases, or oxidizing agents unless as part of a specific, validated neutralization protocol.
Step 2: Waste Collection and Containerization
-
Collect all this compound mesylate waste in designated, leak-proof, and chemically compatible containers.
-
Containers must be kept tightly sealed when not in use.
-
Ensure containers are in good condition, free from cracks or leaks.
Step 3: Labeling
-
Clearly label all waste containers with the words "Hazardous Waste."
-
The label must include the full chemical name, "this compound mesylate," and list any other components of the waste mixture.
-
Indicate the associated hazards (e.g., "Toxic," "Aquatic Hazard").
-
Record the date of waste accumulation.
Step 4: Storage
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area.
-
This storage area should be away from general laboratory traffic and incompatible materials.
Step 5: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with accurate information about the waste contents as detailed on the label.
Summary of Hazard and Disposal Information
The following table summarizes key quantitative and qualitative data pertinent to the safe disposal of this compound mesylate.
| Parameter | Value / Information | Source |
| CAS Number | 59721-29-8 | Safety Data Sheet |
| Hazard Class | Toxic, Skin/Eye Irritant, Aquatic Hazard (Acute and Chronic) | Safety Data Sheet |
| Disposal Precautionary Statement | P501: Dispose of contents/container to an approved waste disposal plant. | Safety Data Sheet |
| Environmental Precaution | P273: Avoid release to the environment. | Safety Data Sheet |
| Spill Response | Collect spillage (P391). | Safety Data Sheet |
Experimental Protocol: Chemical Degradation via Hydrolysis
While the standard and required method of disposal is through a licensed waste management facility, understanding the chemical degradation of this compound mesylate can inform handling and emergency procedures. This compound mesylate contains ester functional groups that are susceptible to hydrolysis. In biological systems, it is rapidly hydrolyzed to its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), and subsequently to 4-guanidinobenzoic acid (GBA).
The following is a generalized protocol for the chemical hydrolysis of ester-containing compounds like this compound mesylate for decontamination of equipment or small spills. This procedure is for informational purposes and should not be used as a substitute for professional hazardous waste disposal.
Objective: To hydrolyze the ester linkages in this compound mesylate to reduce its biological activity.
Materials:
-
This compound mesylate contaminated material.
-
1 M Sodium Hydroxide (NaOH) solution.
-
1 M Hydrochloric Acid (HCl) solution.
-
pH indicator strips or a calibrated pH meter.
-
Appropriate hazardous waste containers.
Methodology:
-
Preparation: Conduct the procedure in a chemical fume hood while wearing appropriate PPE.
-
Alkaline Hydrolysis: For aqueous solutions containing this compound mesylate, slowly add 1 M NaOH solution while stirring to raise the pH to >10. The ester groups will undergo saponification (base-catalyzed hydrolysis).
-
Reaction Time: Allow the solution to stir at room temperature for several hours to ensure complete hydrolysis. The exact time may vary and would require analytical confirmation (e.g., HPLC) for validation.
-
Neutralization: After the hydrolysis period, neutralize the solution by slowly adding 1 M HCl until the pH is between 6 and 8. Monitor the pH carefully to avoid an exothermic reaction.
-
Disposal of Resulting Waste: Even after this degradation procedure, the resulting solution must be collected as hazardous waste. It may contain degradation products and other reagents that are not suitable for sewer disposal.
-
Label and Store: Transfer the neutralized solution to a labeled hazardous waste container for professional disposal.
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making process and the overall workflow for the proper disposal of this compound mesylate.
Caption: A workflow for the compliant disposal of this compound mesylate waste.
Caption: this compound's mechanism and its degradation pathway via hydrolysis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
